2-Bromo-6-hydrazinylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(6-bromopyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMFVUNERGGBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598652 | |
| Record name | 2-Bromo-6-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26944-71-8 | |
| Record name | 2-Bromo-6-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-hydrazinopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Bromo-6-hydrazinylpyridine from 2,6-dibromopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-Bromo-6-hydrazinylpyridine, a valuable intermediate in the development of novel pharmaceuticals, from the starting material 2,6-dibromopyridine. This document details established experimental protocols, presents quantitative data in a comparative format, and visualizes the synthetic workflow.
Introduction
This compound is a key building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of various pharmacologically active compounds, including kinase inhibitors.[1] Its bifunctional nature, possessing both a reactive bromine atom and a nucleophilic hydrazine group, allows for diverse and selective chemical modifications, enabling the construction of complex molecular architectures. The synthesis from 2,6-dibromopyridine via nucleophilic aromatic substitution with hydrazine is a common and effective route.
Synthetic Pathway
The core reaction involves the displacement of one of the bromine atoms of 2,6-dibromopyridine by a hydrazine moiety. This is a nucleophilic aromatic substitution reaction, where hydrazine acts as the nucleophile. The reaction is typically carried out by heating 2,6-dibromopyridine with an excess of hydrazine hydrate, often in the presence of a solvent.
Experimental Protocols
Two primary protocols for the synthesis of this compound are detailed below. These methods vary in solvent, reaction temperature, and purification technique, offering flexibility based on available resources and desired outcomes.
Protocol A: Propanol as Solvent
This method utilizes 1-propanol as a solvent and a lower reaction temperature.
Procedure:
-
Combine 8.0 g (34 mmol) of 2,6-dibromopyridine, 15 ml (310 mmol) of hydrazine hydrate, and 2 ml of 1-propanol in a suitable reaction vessel.[2][3][4]
-
Heat the reaction mixture to 80°C for 12 hours.[2][3][4] During this time, the mixture may initially separate into two layers before homogenizing.[2][3]
-
After the reaction is complete, cool the mixture to 4°C overnight.[2][3]
-
The product, this compound, will precipitate as pale-yellow needles.[2][3]
-
Collect the solid product by filtration. The resulting crystals are reported to be suitable for X-ray diffraction studies.[2][3]
Protocol B: Ethanol as Solvent with Reflux
This protocol employs ethanol as the solvent and a higher reaction temperature under reflux conditions, followed by chromatographic purification.
Procedure:
-
Suspend 4.12 g (16.6 mmol) of 2,6-dibromopyridine in 40 mL of ethanol in a reaction flask.[5]
-
Add 10 mL of hydrazine hydrate (50-60% aqueous solution, 97.6 mmol) to the suspension.[5]
-
Heat the reaction mixture to reflux at 115°C for 18 hours.[5]
-
Upon completion, remove the solvent by distillation under reduced pressure.[5]
-
Purify the resulting residue by silica gel column chromatography using an eluent of ethyl acetate/n-heptane (60/40, v/v).[5]
-
The final product is obtained as an off-white solid.[5]
Quantitative Data Summary
The following table summarizes the quantitative data from the described experimental protocols for easy comparison.
| Parameter | Protocol A | Protocol B |
| Starting Material | 2,6-dibromopyridine | 2,6-dibromopyridine |
| Reagents | Hydrazine hydrate, 1-propanol | Hydrazine hydrate (50-60% aq.), Ethanol |
| Scale (2,6-dibromopyridine) | 8.0 g (34 mmol) | 4.12 g (16.6 mmol) |
| Reaction Temperature | 80°C | 115°C (Reflux) |
| Reaction Time | 12 hours | 18 hours |
| Purification Method | Crystallization | Silica Gel Column Chromatography |
| Product Form | Pale-yellow needles | Off-white solid |
| Yield | Not explicitly stated | 3.05 g (93%) |
| Analytical Data | - | ¹H-NMR (400 MHz, CDCl₃) δ: 7.33 (t, 1H), 6.83 (d, 1H), 6.67 (d, 1H), 6.00 (br-s, 1H), 3.00-3.33 (br-s, 2H)[5] |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis of this compound from 2,6-dibromopyridine.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound from 2,6-dibromopyridine is a robust and reproducible process. The choice between the two presented protocols may depend on the desired purity, yield, and available equipment. Protocol A offers a simpler purification method through crystallization, while Protocol B achieves a high reported yield with chromatographic purification. This guide provides the necessary technical details for researchers and drug development professionals to successfully synthesize this important chemical intermediate for their research and development endeavors.
References
A Technical Guide to the Physicochemical Properties of 2-Bromo-6-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-6-hydrazinylpyridine, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on this compound.
Chemical Identity and Structure
This compound is a pyridine derivative characterized by the presence of a bromine atom at the 2-position and a hydrazinyl group at the 6-position. Its chemical structure is fundamental to its reactivity and potential as a precursor for more complex molecules.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | (6-Bromo-2-pyridyl)hydrazine, 2-Bromo-6-hydrazinopyridine |
| CAS Number | 26944-71-8[1] |
| Molecular Formula | C₅H₆BrN₃[1][2] |
| Molecular Weight | 188.03 g/mol [1][3] |
| Canonical SMILES | NC(C=CC(Br)=N1)=C1N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis and biological assays.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical State | Solid. Appears as an off-white to pale yellow or light orange powder, crystals, or needles.[1][4][5] | ChemicalBook, TCI, Mossine et al. (2023) |
| Melting Point | 117-122 °C | Multiple sources[1][6][7] |
| Boiling Point | 330.2 °C at 760 mmHg (Predicted) | MySkinRecipes[7] |
| Solubility | Soluble in Methanol.[1] | TCI |
| pKa | Data not available in the searched literature. | |
| LogP | Data not available in the searched literature. |
Crystallographic Data
The crystalline structure of this compound has been characterized, revealing important details about its solid-state conformation and intermolecular interactions.
Table 3: Crystal Structure Information
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁[8] |
| Intermolecular Interactions | N-H···N hydrogen bonds, Br···Br halogen bonds, and π-π stacking interactions.[8] |
The crystal structure indicates the presence of two conformationally different molecules in the asymmetric unit.[8] These intermolecular forces play a significant role in the stability of the crystal lattice.[8]
Experimental Protocols
Synthesis of this compound
Two primary synthetic routes from 2,6-dibromopyridine have been reported.
Protocol 1: Synthesis in 1-Propanol
-
Reactants: 2,6-dibromopyridine (8.0 g, 34 mmol), hydrazine hydrate (15 ml, 310 mmol), and 1-propanol (2 ml).[8]
-
Procedure:
-
Combine the reactants and heat the mixture at 80°C for 12 hours.[8]
-
The reaction mixture will initially separate into two layers and then homogenize.[8]
-
Cool the solution overnight at 4°C to allow for the crystallization of the product.[8]
-
The resulting pale-yellow needles can be collected for further analysis.[8]
-
Protocol 2: Synthesis in Ethanol
-
Reactants: 2,6-dibromopyridine (4.12 g, 16.6 mmol), hydrazine hydrate (10 mL, 97.6 mmol, 50-60% aqueous solution), and ethanol (40 mL).[5]
-
Procedure:
-
Suspend 2,6-dibromopyridine in ethanol.[5]
-
Add hydrazine hydrate to the suspension.[5]
-
Heat the reaction mixture to reflux at 115°C for 18 hours.[5]
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.[5]
-
Purify the resulting residue by silica gel column chromatography.[5]
-
Purification
-
Method: Silica gel column chromatography.[5]
-
Eluent: A mixture of ethyl acetate and n-heptane (60/40, v/v).[5]
-
Outcome: An off-white solid with a reported yield of 93%.[5]
Analytical Characterization
-
¹H-NMR (400 MHz, CDCl₃): δ: 7.33 (t, 1H), 6.83 (d, 1H), 6.67 (d, 1H), 6.00 (br-s, 1H), 3.00-3.33 (br-s, 2H).[5]
-
Purity Analysis: Purity can be determined by Gas Chromatography (GC) and the potassium iodate method.[1]
Reactivity and Potential Applications
This compound serves as a versatile intermediate in organic synthesis. The hydrazinyl group can undergo condensation reactions to form hydrazones, while the bromo substituent can participate in various cross-coupling reactions.
This compound has been identified as a potential precursor for pharmacologically active molecules, particularly as an inhibitor of bacterial virulence factors.[8] The broader class of 2-hydrazinylpyridines is being explored for a range of biological activities.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Safety and Handling
-
Hazard Statements: Causes skin irritation.[1]
-
Precautionary Statements: Wash skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of water. Take off contaminated clothing and wash it before reuse.[1]
-
Storage: Store in a cool, dark, and dry place. Some suppliers recommend storage at room temperature, while others suggest refrigeration or freezing under an inert atmosphere.[1] Always refer to the supplier's safety data sheet (SDS) for specific handling and storage instructions.
References
- 1. 2-Bromo-6-hydrazinyl-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 26944-71-8 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound [myskinrecipes.com]
- 8. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Bromo-6-hydrazinylpyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-hydrazinylpyridine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of its chemical properties, synthesis, and, most importantly, its application as a key intermediate in the development of pharmacologically active compounds. While the intrinsic biological activity of this compound is not extensively documented, its true value lies in its utility as a scaffold for generating diverse molecular libraries, particularly hydrazone derivatives with potent anticancer and kinase inhibitory activities. This document consolidates essential data, outlines detailed experimental protocols, and visualizes key synthetic pathways to serve as a comprehensive resource for researchers in the field.
Chemical Identity and Properties
CAS Number: 26944-71-8[1]
Molecular Formula: C₅H₆BrN₃[1]
Molecular Weight: 188.03 g/mol [1]
Structure:
Synonyms: 2-Bromo-6-hydrazinopyridine, (6-Bromopyridin-2-yl)hydrazine[1]
Physical Properties:
| Property | Value | Reference |
| Physical State | Solid | --INVALID-LINK-- |
| Melting Point | 117-118 °C | --INVALID-LINK-- |
| Boiling Point | 330.2 °C at 760 mmHg | --INVALID-LINK-- |
| Storage | 2-8°C, light-proof, inert gas | --INVALID-LINK-- |
Synthesis of this compound
Detailed experimental protocols for the synthesis of this compound are crucial for its accessibility in research. Below are two established methods.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes the synthesis from 2,6-dibromopyridine and hydrazine hydrate.
Experimental Protocol:
-
Suspend 2,6-dibromopyridine (4.12 g, 16.6 mmol) in ethanol (40 mL).
-
Add hydrazine hydrate (10 mL, 97.6 mmol, 50-60% aqueous solution).
-
Heat the reaction mixture to reflux in a sand bath at 115°C for 18 hours.
-
Upon completion of the reaction, remove the solvent by distillation under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using an eluent of ethyl acetate/n-heptane (60/40, v/v).
-
The product, 2-bromo-6-hydrazinopyridine, is obtained as an off-white solid (3.05 g, 93% yield).
Characterization Data: ¹H-NMR (400 MHz, CDCl₃) δ: 7.33 (t, 1H), 6.83 (d, 1H ), 6.67 (d, 1H), 6.00 (br-s, 1H), 3.00-3.33 (br-s, 2H).
Protocol 2: Alternative Synthesis and Crystallization
This method also utilizes 2,6-dibromopyridine and hydrazine hydrate but with different solvent and temperature conditions, yielding crystalline material suitable for X-ray diffraction.
Experimental Protocol:
-
Combine 8.0 g (34 mmoles) of 2,6-dibromopyridine, 15 ml (310 mmoles) of hydrazine hydrate, and 2 ml of 1-propanol.
-
Heat the mixture at 80°C for 12 hours. The reaction mixture will initially separate into two layers and then homogenize.
-
After cooling overnight at 4°C, pale-yellow needles of the title compound will deposit.
Applications in Drug Discovery: A Precursor to Bioactive Hydrazones
This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other bioactive molecules.[1] Its utility stems from the reactive hydrazine and bromo functional groups, which allow for selective derivatization to construct complex heterocyclic systems. A significant application is in the preparation of pyridopyrimidines and related scaffolds.
The hydrazone functional group (–CH=N-NH–), readily formed from the reaction of hydrazines with aldehydes or ketones, is present in many compounds with a wide range of pharmacological activities, including anticancer properties.
General Synthesis of 2-Pyridinylhydrazone Derivatives
The following workflow illustrates the synthesis of bioactive hydrazone derivatives from this compound. This pathway is a cornerstone for generating libraries of compounds for high-throughput screening in drug discovery programs.
References
Crystal Structure Analysis of 2-Bromo-6-hydrazinylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 2-Bromo-6-hydrazinylpyridine (C₅H₆BrN₃), a key precursor in the synthesis of potentially pharmacologically active compounds. This document outlines the crystallographic data, experimental methodologies, and intermolecular interactions, offering valuable insights for researchers in medicinal chemistry and materials science.
Crystallographic Data Summary
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with two conformationally distinct molecules in the asymmetric unit.[1][2][3][4] Key crystallographic data and refinement details are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₅H₆BrN₃ |
| Formula Weight | 188.03 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.8623 (4) |
| b (Å) | 10.3681 (7) |
| c (Å) | 22.0121 (15) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1338.85 (16) |
| Z | 8 |
| Density (calculated) (Mg/m³) | 1.866 |
| Absorption Coefficient (mm⁻¹) | 6.54 |
| F(000) | 736 |
Molecular Structure and Conformation
The asymmetric unit of this compound contains two independent molecules, designated as (I1) and (I2).[1][3] A notable feature is the conformational difference between these two molecules. In molecule (I1), the hydrazine nitrogen atom is in a syn-disposition relative to the pyridine nitrogen atom, with a torsion angle of 5.4 (3)°.[1] Conversely, molecule (I2) exhibits an anti-conformation, with a corresponding torsion angle of 171.0 (2)°.[1] Both molecules are essentially planar.[1][3]
Intermolecular Interactions
The crystal packing is stabilized by a network of intermolecular interactions, including hydrogen bonds, halogen bonds, and π–π stacking.[1][2][3] The hydrazinyl groups are involved in N—H⋯N hydrogen bonds, linking the molecules into chains.[1][2][3] A short Br⋯Br halogen bond with a distance of 3.6328 (7) Å is also observed.[1] Furthermore, π–π stacking interactions between the pyridine rings contribute to the overall stability of the crystal structure.[1][2][3]
Table of Hydrogen Bond Geometry (Å, °)
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
| N2—H2A···N4 | 0.80 (3) | 2.36 (3) | 3.058 (3) | 146 (3) |
| N3—H3A···N6ⁱ | 0.85 (3) | 2.43 (3) | 3.212 (3) | 154 (3) |
| N3—H3A···N5ⁱⁱ | 0.85 (3) | 2.67 (3) | 3.149 (3) | 117 (3) |
| N3—H3B···N2ⁱⁱⁱ | 0.84 (4) | 2.74 (4) | 3.543 (3) | 161 (3) |
| N3—H3B···N6ⁱⁱ | 0.84 (4) | 2.69 (3) | 3.183 (3) | 119 (2) |
Symmetry codes: (i) x-1, y, z; (ii) -x+1/2, -y, z+1/2; (iii) x-1/2, -y+1/2, -z+1
Experimental Protocols
Synthesis and Crystallization
This compound was prepared following an established synthetic route.[1][3][5]
Procedure:
-
A mixture of 2,6-dibromopyridine (8.0 g, 34 mmol), hydrazine hydrate (15 ml, 310 mmol), and 1-propanol (2 ml) was heated at 80°C for 12 hours.[1][3][5]
-
The reaction mixture initially separated into two layers and then became homogeneous.[1][3][5]
-
Upon cooling overnight at 4°C, pale-yellow needles of the title compound suitable for X-ray diffraction studies were deposited.[1][3][5]
Another reported synthesis involves refluxing 2,6-dibromopyridine with hydrazine hydrate in ethanol.[6]
X-ray Data Collection and Structure Refinement
Data Collection:
-
A suitable single crystal was selected and mounted on a diffractometer.
-
Data were collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
-
The crystal was kept at a constant temperature during data collection.
Structure Solution and Refinement:
-
The structure was solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms were refined anisotropically.
-
Hydrogen atoms were located in a difference Fourier map and refined isotropically.[5]
-
The software used for data collection, cell refinement, data reduction, structure solution, and refinement included APEX3, SAINT, SHELXS, and SHELXL.[2]
Role in Drug Discovery
This compound serves as a valuable precursor for the synthesis of pharmacologically active compounds, particularly metal-binding hydrazones.[1][2][3] Hydrazones are a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] The investigation of this molecule was prompted by a search for inhibitors of bacterial virulence factors.[1][2][3]
Visualizations
Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound.
Caption: Logical workflow illustrating the role of this compound in drug discovery.
References
- 1. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-6-hydrazinyl-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. This compound | 26944-71-8 [chemicalbook.com]
- 7. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Molecular Geometry and Conformation of 2-Bromo-6-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular geometry and conformational properties of 2-Bromo-6-hydrazinylpyridine, a key precursor for pharmacologically active compounds. The document synthesizes crystallographic data, experimental protocols, and an examination of the biological relevance of its derivatives, particularly in the context of anticancer research. Through detailed data presentation and visualization, this guide serves as a critical resource for researchers in medicinal chemistry and drug development.
Molecular Geometry and Conformation
The definitive molecular structure of this compound in the solid state has been elucidated by single-crystal X-ray diffraction.[1][2][3][4] The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with two conformationally non-equivalent molecules, (I1) and (I2), in the asymmetric unit.[1][2][3][4] Both molecules are essentially flat, a characteristic that facilitates various intermolecular interactions.[1][2][3][4]
Crystal Structure Data
The crystallographic parameters provide a precise definition of the unit cell and the arrangement of molecules within the crystal lattice.
| Parameter | Value [1] |
| Chemical Formula | C₅H₆BrN₃ |
| Molecular Weight | 188.04 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 3.9606 (3) |
| b (Å) | 13.9649 (9) |
| c (Å) | 23.0332 (14) |
| V (ų) | 1273.95 (15) |
| Z | 8 |
| Temperature (K) | 150 |
| Radiation Type | Cu Kα |
Conformational Analysis
A notable feature of the crystal structure is the presence of two distinct conformers, primarily differing in the orientation of the hydrazinyl group relative to the pyridine ring.
-
In conformer (I1) , the terminal nitrogen of the hydrazine group (N3) is in a syn-disposition with respect to the pyridine nitrogen (N1).[1]
-
In conformer (I2) , the hydrazinyl group adopts an anti-conformation relative to the pyridine nitrogen (N4).[1]
This conformational difference is quantitatively described by the torsion angles presented in the following tables.
Quantitative Geometric Data
The following tables summarize the key bond lengths, bond angles, and torsion angles for the two conformers of this compound, as determined from the crystallographic data.
Table 1: Selected Bond Lengths (Å)
| Bond | Conformer (I1) | Conformer (I2) |
| Br1-C1 | 1.893(2) | - |
| Br2-C6 | - | 1.896(2) |
| N1-C5 | 1.341(3) | - |
| N1-C1 | 1.334(3) | - |
| N2-C5 | 1.359(3) | - |
| N2-N3 | 1.407(3) | - |
| N4-C10 | 1.338(3) | - |
| N4-C6 | 1.342(3) | - |
| N5-C10 | 1.357(3) | - |
| N5-N6 | 1.408(3) | - |
| C1-C2 | 1.381(4) | - |
| C2-C3 | 1.384(4) | - |
| C3-C4 | 1.381(4) | - |
| C4-C5 | 1.390(3) | - |
| C6-C7 | 1.383(4) | - |
| C7-C8 | 1.383(4) | - |
| C8-C9 | 1.385(4) | - |
| C9-C10 | 1.390(3) | - |
Table 2: Selected Bond Angles (°)
| Angle | Conformer (I1) | Conformer (I2) |
| C5-N1-C1 | 117.8(2) | - |
| C5-N2-N3 | 118.0(2) | - |
| C10-N4-C6 | 117.7(2) | - |
| C10-N5-N6 | 118.3(2) | - |
| N1-C1-C2 | 123.6(2) | - |
| N1-C1-Br1 | 116.2(2) | - |
| C2-C1-Br1 | 120.2(2) | - |
| C1-C2-C3 | 118.6(2) | - |
| C4-C3-C2 | 118.5(2) | - |
| C3-C4-C5 | 119.3(2) | - |
| N1-C5-C4 | 122.2(2) | - |
| N1-C5-N2 | 118.1(2) | - |
| C4-C5-N2 | 119.7(2) | - |
| N4-C6-C7 | 123.5(2) | - |
| N4-C6-Br2 | 116.5(2) | - |
| C7-C6-Br2 | 120.0(2) | - |
| C6-C7-C8 | 118.6(2) | - |
| C7-C8-C9 | 118.6(2) | - |
| C8-C9-C10 | 119.3(2) | - |
| N4-C10-C9 | 122.3(2) | - |
| N4-C10-N5 | 118.0(2) | - |
| C9-C10-N5 | 119.7(2) | - |
Table 3: Selected Torsion Angles (°)
| Torsion Angle | Conformer (I1) | Conformer (I2) |
| N1-C5-N2-N3 | 5.4(3) | - |
| N4-C10-N5-N6 | 171.0(2) | - |
| H2A-N2-N3-H3A | 137(3) | - |
| H5-N5-N6-H6A | 121(3) | - |
Intermolecular Interactions
The crystal packing of this compound is stabilized by a network of intermolecular forces:
-
N—H⋯N Hydrogen Bonds: The hydrazinyl groups are involved in extensive hydrogen bonding, linking the molecules into chains.[1][4]
-
Br⋯Br Halogen Bonds: A short Br1⋯Br2 contact of 3.6328(7) Å is observed, which is indicative of a halogen bond.[1]
-
π–π Stacking: The planar pyridine rings engage in π–π stacking interactions, further contributing to the stability of the crystal lattice.[1][4]
Experimental Protocols
Synthesis and Crystallization of this compound
This protocol is adapted from the method reported by Mossine et al. (2023).[1][2]
Materials:
-
2,6-dibromopyridine (8.0 g, 34 mmol)
-
Hydrazine hydrate (15 ml, 310 mmol)
-
1-propanol (2 ml)
Procedure:
-
Combine 2,6-dibromopyridine, hydrazine hydrate, and 1-propanol in a suitable reaction vessel.
-
Heat the reaction mixture at 80°C for 12 hours. The mixture will initially separate into two layers and then homogenize.
-
After the reaction is complete, cool the mixture to room temperature and then store at 4°C overnight.
-
Pale-yellow needles of this compound will deposit from the solution.
-
Collect the crystals by filtration. The crystals are suitable for X-ray diffraction studies.
X-ray Crystallography
-
Data Collection: Data were collected on a Bruker APEXII area detector diffractometer using Cu Kα radiation.[1]
-
Structure Solution and Refinement: The structure was solved using SHELXS and refined with SHELXL.[1] The hydrazine hydrogen atoms were treated with a mix of independent and constrained refinement.[1]
Spectroscopic Characterization (General Procedures)
While specific experimental details for this compound are not fully detailed in the literature, the following are general protocols for compounds of this class.
-
¹H NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
FT-IR Spectroscopy: Spectra are commonly obtained using the KBr disc technique on an FT-IR spectrophotometer. The data provides information on the characteristic vibrational frequencies of functional groups.
Biological Relevance and Signaling Pathways
This compound serves as a versatile precursor for the synthesis of more complex heterocyclic systems with significant pharmacological potential. Of particular interest are the γ-carboline derivatives, which have been investigated for their anticancer properties.
Synthesis of a γ-Carboline Derivative
This compound is a key starting material for the synthesis of γ-carboline scaffolds. The general synthetic route involves a condensation reaction followed by cyclization.
Inhibition of Cancer-Related Signaling Pathways
While the direct molecular target of the γ-carboline derivative from this compound is under investigation, the broader class of carboline alkaloids are known to modulate key signaling pathways implicated in cancer.
Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer.[1] Some β-carboline derivatives have been shown to inhibit this pathway by promoting the degradation of β-catenin, a key downstream effector.[1] This action prevents the transcription of Wnt target genes that drive cell proliferation.
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting metastasis in later stages. Certain β-carboline derivatives have been found to inhibit the TGF-β pathway by interfering with the phosphorylation of SMAD proteins, which are central to the signal transduction cascade.[2] This can lead to a reduction in tumor growth and metastasis.
Conclusion
This compound is a molecule of significant interest due to its well-defined molecular structure and its role as a precursor to pharmacologically active compounds. The detailed crystallographic analysis reveals a planar molecule with two distinct conformers in the solid state, stabilized by a network of intermolecular interactions. The synthetic accessibility of this compound allows for its use in the generation of diverse chemical scaffolds, such as γ-carbolines, which show promise as modulators of critical cancer-related signaling pathways. This guide provides a foundational understanding of the physicochemical properties of this compound and highlights the therapeutic potential of its derivatives, thereby offering valuable insights for the design and development of novel therapeutic agents.
References
Spectroscopic and Synthetic Profile of 2-Bromo-6-hydrazinylpyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data and synthetic methodology for 2-Bromo-6-hydrazinylpyridine (CAS No: 26944-71-8), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While a complete spectroscopic dataset is not publicly available, this document compiles the existing ¹H NMR data and outlines the established synthetic protocol.
Molecular Structure and Properties
-
Molecular Formula: C₅H₆BrN₃
-
Molecular Weight: 188.03 g/mol
-
Appearance: Off-white to brown solid
Synthesis Protocol
An established method for the synthesis of this compound involves the nucleophilic substitution of a bromine atom in 2,6-dibromopyridine with hydrazine.
Experimental Protocol
A general procedure for the synthesis of 2-bromo-6-hydrazinopyridine is as follows:
-
Commercially available 2,6-dibromopyridine (4.12 g, 16.6 mmol) is suspended in ethanol (40 mL).[1]
-
Hydrazine hydrate (10 mL, 97.6 mmol, 50-60% aqueous solution) is added to the suspension.[1]
-
The reaction mixture is heated to reflux at 115°C for 18 hours.[1]
-
Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.[1]
-
The resulting residue is purified by silica gel column chromatography using an eluent of ethyl acetate/n-heptane (60/40, v/v) to yield 2-bromo-6-hydrazinopyridine as an off-white solid.[1]
In a similar reported synthesis, 8.0 g (34 mmol) of 2,6-dibromopyridine, 15 ml (310 mmol) of hydrazine hydrate, and 2 ml of 1-propanol were heated at 80°C for 12 hours. After cooling overnight at 4°C, the solution deposited pale-yellow needles of the title compound.[2]
Spectroscopic Data
Comprehensive spectroscopic characterization is crucial for the unambiguous identification and quality control of synthesized compounds. The following sections detail the publicly available spectroscopic data for this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H NMR spectrum of this compound has been reported in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.33 | t | 1H | Pyridine H-4 |
| 6.83 | d | 1H | Pyridine H-3 or H-5 |
| 6.67 | d | 1H | Pyridine H-3 or H-5 |
| 6.00 | br s | 1H | NH |
| 3.00-3.33 | br s | 2H | NH₂ |
¹³C NMR, IR, and Mass Spectrometry Data
Despite extensive searches of scientific literature and chemical databases, publicly available quantitative data for ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) of this compound could not be located. Researchers working with this compound are advised to acquire this data for complete characterization.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized organic compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided synthetic protocol and ¹H NMR data are valuable for the initial stages of compound handling and characterization. Further analytical work is recommended to establish a complete spectroscopic profile of this molecule.
References
An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-6-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-Bromo-6-hydrazinylpyridine, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited publicly available quantitative data, this guide also furnishes detailed experimental protocols for researchers to determine these critical physicochemical properties.
Core Physicochemical Properties
This compound presents as a pale-yellow to off-white solid. It is recognized for its utility as a precursor in the synthesis of more complex molecules, including Schiff bases and γ-carboline derivatives.[1] An understanding of its solubility and stability is paramount for its effective use in synthetic chemistry and drug development.
Solubility Profile
Qualitative solubility analysis indicates that this compound is soluble in several common organic solvents and slightly soluble in water. This information is crucial for selecting appropriate solvent systems for chemical reactions, purification, and formulation.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Ethanol | Soluble | [1][2] |
| Methanol | Soluble | [2] |
| Dimethylformamide (DMF) | Soluble | [2] |
| Water | Slightly Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
Stability Profile
The stability of this compound is a critical factor for its storage and handling. In its solid state, the crystal structure reveals intermolecular forces that contribute to its stability.
Solid-State Stability:
X-ray diffraction studies have shown that in the crystalline state, molecules of this compound are linked by a network of N—H⋯N hydrogen bonds originating from the hydrazinyl group.[3] Additionally, the crystal structure is stabilized by Br⋯Br halogen bonds and π-stacking interactions between the pyridine rings.[3] These interactions create a stable molecular packing arrangement.[3]
Solution Stability:
Experimental Protocols
To empower researchers to generate quantitative solubility and stability data, this section provides detailed methodologies for key experiments.
Quantitative Solubility Determination
Two common methods for determining the solubility of a compound are the Kinetic and Thermodynamic Solubility Assays.
This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at equilibrium.
Protocol:
-
Sample Preparation: Accurately weigh a small amount of solid this compound (e.g., 1-2 mg) into a glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a suitable filter (e.g., 0.45 µm).
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with known concentrations of the compound to quantify the solubility.
This high-throughput method measures the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. It is often used in early drug discovery.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a microtiter plate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve a range of final concentrations.
-
Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature).
-
Precipitation Detection: Measure the amount of precipitated compound. This can be done using various techniques:
-
Turbidimetry/Nephelometry: Measure the light scattering caused by insoluble particles using a plate reader.
-
Filtration and UV/LC-MS Analysis: Filter the contents of the wells to remove any precipitate and then determine the concentration of the dissolved compound in the filtrate using UV spectroscopy or LC-MS.
-
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods. The compound is subjected to stress conditions more severe than accelerated stability testing.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Expose the compound to the following stress conditions in separate experiments:
-
Acidic Hydrolysis: Add an appropriate amount of hydrochloric acid (e.g., 0.1 N HCl) and heat (e.g., 60-80°C) for a defined period.
-
Basic Hydrolysis: Add an appropriate amount of sodium hydroxide (e.g., 0.1 N NaOH) and heat (e.g., 60-80°C) for a defined period.
-
Oxidative Degradation: Treat the solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or with gentle heating.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to high temperatures (e.g., 80-100°C).
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) or a combination of UV and visible light in a photostability chamber.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from any degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Data Evaluation: Quantify the amount of remaining this compound and the formation of any degradation products. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the primary degradation pathways are identified.
Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for Thermodynamic Solubility Assay.
Caption: Workflow for Forced Degradation Studies.
Caption: Logical Flow of Physicochemical Characterization.
Conclusion
While quantitative data for the solubility and stability of this compound is not extensively documented, its qualitative properties and solid-state characteristics provide a foundational understanding for its use. The experimental protocols detailed in this guide offer a clear path for researchers to generate the specific, high-quality data necessary for advanced applications in drug discovery and development. The provided workflows serve as a visual aid to streamline these essential characterization processes.
References
2-Bromo-6-hydrazinylpyridine: A Versatile Scaffold for Innovations in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine nucleus and its derivatives have long been recognized as privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 2-Bromo-6-hydrazinylpyridine has emerged as a particularly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential. Its unique bifunctional nature, possessing both a reactive hydrazine moiety and a bromine atom amenable to various coupling reactions, allows for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a particular focus on its utility in the development of kinase inhibitors for oncology. We present a summary of quantitative biological data, detailed experimental protocols for the synthesis of derivatives and key biological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug discovery efforts in this promising area.
Introduction
The relentless pursuit of novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing nitrogen, are of paramount importance in this endeavor, as they are integral to the structures of a vast number of clinically approved drugs. The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has garnered considerable attention due to its wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.
This compound stands out as a key intermediate for accessing a variety of pyridazine-based derivatives. The hydrazine group serves as a nucleophile, readily reacting with carbonyl compounds to form hydrazones or cyclizing with 1,3-dicarbonyl compounds to yield pyridazinones. The bromo substituent, on the other hand, provides a handle for introducing molecular diversity through various cross-coupling reactions. This dual reactivity makes this compound an attractive starting material for the synthesis of compound libraries for high-throughput screening and lead optimization.
This guide will delve into the synthetic utility of this compound, showcase its application in the generation of bioactive molecules, and provide practical experimental details to aid researchers in this field.
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction starting from 2,6-dibromopyridine.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,6-dibromopyridine
-
Hydrazine hydrate (50-60% aqueous solution)
-
Ethanol
-
Ethyl acetate
-
n-Heptane
-
Silica gel for column chromatography
Procedure:
-
Suspend 2,6-dibromopyridine (4.12 g, 16.6 mmol) in ethanol (40 mL) in a round-bottom flask.
-
Add hydrazine hydrate (10 mL, approximately 97.6 mmol of a 50-60% aqueous solution).
-
Heat the reaction mixture to reflux (approximately 115°C) and maintain for 18 hours.
-
After cooling to room temperature, remove the solvent by distillation under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and n-heptane (60:40, v/v) as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to afford this compound as an off-white solid (yields up to 93%).[1]
Characterization: The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques such as 1H-NMR, 13C-NMR, and mass spectrometry.
Applications in the Synthesis of Bioactive Molecules
The strategic placement of the bromo and hydrazinyl functional groups on the pyridine ring makes this compound a powerful precursor for a variety of heterocyclic systems, most notably pyridazinones and hydrazones, many of which have demonstrated potent biological activity, particularly as kinase inhibitors.
Pyridazinone Derivatives as Kinase Inhibitors
Pyridazinones are a class of heterocyclic compounds that have shown significant promise as anticancer agents, often through the inhibition of protein kinases that are crucial for tumor growth and survival. The synthesis of pyridazinone derivatives from this compound can be accomplished through condensation with a β-ketoester followed by intramolecular cyclization.
Caption: Synthetic workflow for pyridazinone derivatives.
Several pyridazinone-based compounds have been identified as potent inhibitors of kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Jun N-terminal Kinase 1 (JNK1), and Activin Receptor-Like Kinase 5 (ALK5).
Table 1: Biological Activity of Representative Pyridazinone-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Cancer Cell Line | Reference |
| Diarylurea Pyridazinones | VEGFR-2 | 60.70 - 1800 | N/A (Enzymatic) | [2] |
| 3,6-Disubstituted Pyridazines | JNK1 | Downregulation | Ehrlich Ascites Carcinoma (in vivo) | [3] |
| 4,6-Disubstituted Pyridazines | ALK5 | 1.6 - 1.8 (µM) | N/A (Enzymatic) | [4] |
Hydrazone Derivatives with Diverse Biological Activities
The reaction of this compound with various aldehydes and ketones provides a straightforward route to a wide range of hydrazone derivatives. Hydrazones are a well-established class of bioactive compounds with activities including antimicrobial, anticonvulsant, and anticancer effects. The bromo substituent on the pyridine ring can be further modified to explore structure-activity relationships.
Caption: Synthetic workflow for hydrazone derivatives.
Key Signaling Pathways
The therapeutic potential of kinase inhibitors derived from this compound lies in their ability to modulate specific signaling pathways that are dysregulated in diseases like cancer.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can block this process and starve tumors of the nutrients and oxygen they need to proliferate.
Caption: Simplified VEGFR-2 signaling pathway.
JNK1 Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress and can regulate apoptosis, inflammation, and cell proliferation. In some cancers, the JNK pathway is aberrantly activated, promoting tumor survival.
Caption: Simplified JNK1 signaling pathway.
ALK5 (TGF-βRI) Signaling Pathway
Activin receptor-like kinase 5 (ALK5), the type I receptor for transforming growth factor-beta (TGF-β), plays a dual role in cancer. While it can be tumor-suppressive in early stages, it often promotes tumor progression, invasion, and metastasis in advanced cancers.
Caption: Simplified ALK5 (TGF-βRI) signaling pathway.
Experimental Protocols for Kinase Inhibition Assays
The evaluation of novel compounds as kinase inhibitors requires robust and reliable in vitro assays. The following are generalized protocols for assessing the inhibitory activity against VEGFR-2, JNK1, and ALK5.
VEGFR-2 Kinase Assay
This protocol describes a luminescence-based assay to quantify the inhibitory activity of a test compound against recombinant human VEGFR-2 kinase.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test Compound (dissolved in DMSO)
-
Kinase-Glo® MAX Reagent
-
White 96-well assay plates
Procedure:
-
Prepare a 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.
-
Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a master mixture containing 1x Kinase Buffer, ATP, and PTK substrate.
-
Add the master mixture to the wells of a 96-well plate.
-
Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and blank (no enzyme) controls.
-
Add diluted VEGFR-2 enzyme to the test and positive control wells. Add 1x Kinase Buffer to the blank wells.
-
Incubate the plate at 30°C for 45 minutes.
-
Add Kinase-Glo® MAX reagent to each well and incubate at room temperature for 10 minutes.
-
Read the luminescence using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.[5]
JNK1 Kinase Assay
This protocol outlines an ADP-Glo™ based assay to measure the inhibition of JNK1 activity.
Materials:
-
Recombinant Human JNK1
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ATP
-
Substrate (e.g., c-Jun peptide)
-
Test Compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
384-well low volume plates
Procedure:
-
Dilute the enzyme, substrate, ATP, and test compound in the Kinase Buffer.
-
In a 384-well plate, add the test compound or DMSO (for control).
-
Add the JNK1 enzyme.
-
Add the substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add Kinase Detection Reagent and incubate for 30 minutes.
-
Record the luminescence.
-
Calculate the percentage of inhibition and determine the IC50 value.[1]
ALK5 (TGF-βRI) Kinase Assay
This protocol describes a luminescence-based assay for measuring the inhibition of ALK5 kinase activity.
Materials:
-
Recombinant Human TGFβR1 (ALK5)
-
5x Kinase Assay Buffer
-
ATP
-
TGFBR1 Peptide Substrate
-
Test Compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
White 96-well plates
Procedure:
-
Prepare a 1x Kinase Assay Buffer from the 5x stock.
-
Prepare serial dilutions of the test compound.
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and TGFBR1 peptide substrate.
-
Add the master mix to the wells of a 96-well plate.
-
Add the test compound or control solution.
-
Initiate the reaction by adding diluted ALK5 enzyme.
-
Incubate at 30°C for 45 minutes.
-
Stop the reaction and measure ADP formation using the ADP-Glo™ Kinase Assay Kit reagents according to the manufacturer's instructions.
-
Read the luminescence and calculate the IC50 value.[6]
Conclusion and Future Directions
This compound has demonstrated its value as a versatile and strategic starting material in medicinal chemistry. Its application in the synthesis of pyridazinone and hydrazone derivatives has led to the discovery of compounds with potent biological activities, particularly as kinase inhibitors with potential for cancer therapy. The synthetic accessibility and the potential for diversification make this scaffold highly attractive for further exploration.
Future research in this area should focus on:
-
The synthesis of novel libraries of compounds derived from this compound for screening against a broader range of biological targets.
-
Structure-based drug design to optimize the potency and selectivity of existing lead compounds.
-
In-depth investigation of the mechanism of action of the most promising derivatives, including their effects on downstream signaling pathways and their efficacy in preclinical in vivo models.
-
Exploration of the potential of these compounds in other therapeutic areas beyond oncology, such as inflammatory and neurodegenerative diseases.
By leveraging the chemical tractability of this compound, the medicinal chemistry community is well-positioned to develop the next generation of innovative therapeutics.
References
The Versatile Precursor: A Technical Guide to 2-Bromo-6-hydrazinylpyridine in Heterocyclic Synthesis
For Immediate Release
[City, State] – [Date] – 2-Bromo-6-hydrazinylpyridine has emerged as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds, offering a gateway to novel molecular architectures with significant potential in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this versatile precursor, with a focus on its role in the construction of pyrazoles, triazoles, and pyridazines. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the synthetic utility of this compound.
Synthesis and Properties of this compound
This compound, also known as (6-Bromopyridin-2-yl)hydrazine, is a readily accessible intermediate in organic synthesis. Its preparation is most commonly achieved through the nucleophilic substitution of a bromine atom in 2,6-dibromopyridine with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
Two primary methods for the synthesis of this compound are prevalent in the literature, differing slightly in their reaction conditions and work-up procedures.
Method A: A mixture of 2,6-dibromopyridine (8.0 g, 34 mmol), hydrazine hydrate (15 mL, 310 mmol), and 1-propanol (2 mL) is heated at 80°C for 12 hours.[1] Upon cooling overnight at 4°C, pale-yellow needles of the product crystallize from the solution.
Method B: 2,6-dibromopyridine (4.12 g, 16.6 mmol) is suspended in ethanol (40 mL), followed by the addition of a 50-60% aqueous solution of hydrazine hydrate (10 mL, 97.6 mmol). The reaction mixture is refluxed at 115°C for 18 hours. After removing the solvent under reduced pressure, the residue is purified by silica gel column chromatography (eluent: ethyl acetate/n-heptane, 60/40 v/v) to yield an off-white solid.[2]
| Property | Value | Reference |
| Molecular Formula | C₅H₆BrN₃ | [3] |
| Molecular Weight | 188.03 g/mol | [2] |
| Appearance | Pale-yellow needles or off-white solid | [1][2] |
| Melting Point | Not specified | |
| ¹H-NMR (400 MHz, CDCl₃) | δ: 7.33 (t, 1H), 6.83 (d, 1H), 6.67 (d, 1H), 6.00 (br-s, 1H), 3.00-3.33 (br-s, 2H) | [2] |
| Yield | 93% (Method B) | [2] |
Synthesis of Heterocyclic Compounds from this compound
The presence of both a nucleophilic hydrazinyl group and a reactive bromo substituent makes this compound a versatile precursor for the synthesis of various fused and unfused heterocyclic systems.
Synthesis of Pyrazoles
The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[4][5][6] The hydrazinyl moiety of this compound can readily undergo cyclocondensation with β-dicarbonyl compounds to yield substituted pyrazoles.
General Reaction Scheme for Pyrazole Synthesis
Figure 1: General workflow for the synthesis of pyrazoles.
Experimental Protocol: Synthesis of a Substituted Pyrazole (Hypothetical Example based on General Procedures)
While a specific literature procedure for the reaction of this compound with a 1,3-dicarbonyl compound was not found, a general protocol can be proposed based on established methods.[4][5][6]
To a solution of this compound (1 mmol) in a suitable solvent such as ethanol or acetic acid, an equimolar amount of a 1,3-dicarbonyl compound (e.g., acetylacetone) is added. The reaction mixture is heated to reflux for a period of 2-6 hours. Progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the corresponding pyrazole derivative.
| Reactant 1 | Reactant 2 | Product | Conditions | Yield |
| This compound | Acetylacetone | 2-(6-Bromopyridin-2-yl)-3,5-dimethyl-1H-pyrazole | Reflux in Ethanol | Data not available |
| This compound | Ethyl acetoacetate | 5-(6-Bromopyridin-2-yl)-3-methyl-1H-pyrazol-4(5H)-one | Reflux in Acetic Acid | Data not available |
Synthesis of Triazoles and Fused Triazolopyridines
The hydrazinyl group of this compound can also be utilized in the synthesis of triazole-containing compounds, including the medicinally important[7][8]triazolo[4,3-a]pyridine scaffold.
Experimental Protocol: Synthesis of (S)-tert-Butyl 2-(6-bromo-[7][8]triazolo[4,3-a]pyridin-3-yl)pyrrolidine-1-carboxylate
A specific example involves the acylation of 5-bromo-2-hydrazinopyridine followed by cyclization. While the initial acylation step is not explicitly detailed with this compound, a subsequent cyclization to form the triazolopyridine ring system has been reported. A related synthesis involves adding 5-bromo-2-hydrazinopyridine (1.0 g, 5.3 mmol) to a reaction mixture which is then stirred for 1 hour. The reaction is diluted with water and stirred overnight. After making the solution basic with saturated sodium bicarbonate, the solid product is filtered, washed with water, and dried to give a white solid with a 75% yield.
| Reactant | Product | Yield |
| 5-Bromo-2-hydrazinopyridine (and acylating agent) | (S)-tert-Butyl 2-(6-bromo-[7][8]triazolo[4,3-a]pyridin-3-yl)pyrrolidine-1-carboxylate | 75% |
Reaction Scheme for Triazolopyridine Synthesis
Figure 2: Synthesis of triazolopyridines from acylated precursors.
Synthesis of Pyridazines
Biological Significance and Signaling Pathways
Heterocyclic compounds derived from this compound are of significant interest due to their diverse biological activities. Pyrazole derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties.[7][9] Triazolopyridine scaffolds are present in molecules that act as inhibitors of Janus kinases (JAKs) and histone deacetylases (HDACs), which are key targets in inflammatory diseases and cancer.
JAK-STAT Signaling Pathway Inhibition
Triazolopyridine-based molecules have been identified as potent and selective inhibitors of JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for mediating the biological effects of numerous cytokines involved in inflammation and immunity. Inhibition of JAK1 can therefore modulate the immune response, making it a valuable therapeutic strategy for autoimmune diseases such as rheumatoid arthritis.
Figure 3: Inhibition of the JAK-STAT signaling pathway.
Histone Deacetylase (HDAC) Inhibition
Certain heterocyclic compounds also exhibit inhibitory activity against HDACs. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. In cancer, the overexpression of HDACs can lead to the silencing of tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest and apoptosis of cancer cells.
Figure 4: Mechanism of HDAC inhibition and gene expression.
Conclusion
This compound stands as a valuable and versatile precursor in the field of heterocyclic chemistry. Its straightforward synthesis and dual reactivity allow for the efficient construction of a variety of heterocyclic scaffolds, including pyrazoles, triazoles, and pyridazines. The demonstrated and potential biological activities of the resulting compounds, particularly as inhibitors of key signaling pathways implicated in disease, underscore the importance of this building block in modern drug discovery and development. Further exploration of the reaction scope of this compound is warranted to unlock its full potential in generating novel and potent therapeutic agents.
References
- 1. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-6-hydrazinyl-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meddocsonline.org [meddocsonline.org]
Methodological & Application
Application Note & Protocol: Laboratory Synthesis of 2-Bromo-6-hydrazinylpyridine
For Research Use Only. Not for use in diagnostic procedures.
Abstract
2-Bromo-6-hydrazinylpyridine is a crucial heterocyclic building block in medicinal chemistry and drug development. It serves as a key intermediate for synthesizing a wide range of pharmacologically active compounds, particularly kinase inhibitors and metal-binding hydrazones.[1][2] This protocol details a reliable method for the synthesis of this compound via nucleophilic aromatic substitution, starting from commercially available 2,6-dibromopyridine and hydrazine hydrate. The procedure is robust, providing the target compound in high yield and purity.
Introduction
Arylhydrazines are a class of compounds with significant applications in organic synthesis.[1] Their utility extends to the formation of various nitrogen-containing heterocycles, which are prevalent scaffolds in many therapeutic agents.[1] The title compound, this compound (C₅H₆BrN₃), contains both a reactive hydrazine moiety and a bromo group, allowing for sequential and selective derivatization. This dual functionality makes it an invaluable precursor for constructing complex molecular architectures in drug discovery programs.[1] The synthesis described herein involves the reaction of 2,6-dibromopyridine with hydrazine hydrate.[1][3][4][5]
Experimental Protocol
1. Materials and Equipment:
-
2,6-dibromopyridine (Reagent grade, ≥98%)
-
Hydrazine hydrate (50-60% aqueous solution)
-
Ethanol (Absolute) or 1-Propanol
-
Ethyl acetate (ACS grade)
-
n-Heptane (ACS grade)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or sand bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard glassware for filtration and purification
2. Safety Precautions:
-
Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. [6][7][8] It may be fatal if absorbed through the skin and can cause severe burns.[7][9] Always handle hydrazine hydrate in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[6]
-
Review the Safety Data Sheet (SDS) for all chemicals before starting the experiment.[8]
-
Ensure a safety shower and eyewash station are accessible.[7]
-
Avoid exposure to heat, flames, or sparks, as hydrazine can form explosive mixtures with air.[6]
3. Synthetic Procedure: [1][3][4]
-
Set up a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a chemical fume hood.
-
To the flask, add 2,6-dibromopyridine (e.g., 4.12 g, 16.6 mmol) and ethanol (40 mL).[3] Stir the suspension.
-
Carefully add hydrazine hydrate (50-60% aq. solution, e.g., 10 mL, approx. 97.6 mmol) to the suspension.[3]
-
Heat the reaction mixture to reflux (approx. 80-115°C) using a heating mantle or sand bath.[1][3][4]
-
Allow the reaction to proceed under reflux for 12-18 hours.[1][3][4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent (ethanol) and excess hydrazine hydrate by distillation under reduced pressure using a rotary evaporator.[3]
-
The resulting residue can be purified by silica gel column chromatography using an appropriate eluent system, such as ethyl acetate/n-heptane (60/40, v/v), to yield the final product.[3]
-
Alternatively, after cooling the reaction mixture overnight at 4°C, the product may crystallize as pale-yellow needles, which can be collected by filtration.[1][4]
4. Characterization: The final product, this compound, should be characterized to confirm its identity and purity. The expected outcome is an off-white to pale-yellow solid.[1][3][4]
Data Summary
The following table summarizes representative quantitative data for the synthesis.
| Parameter | Value | Reference |
| Reactants | ||
| 2,6-dibromopyridine | 4.12 g (16.6 mmol) | [3] |
| Hydrazine Hydrate (50-60%) | 10 mL (~97.6 mmol) | [3] |
| Product | ||
| Yield | 3.05 g (93%) | [3] |
| Appearance | Off-white to pale-yellow solid/needles | [1][3] |
| Melting Point | 117-118 °C | [2] |
| ¹H NMR (400 MHz, CDCl₃) | ||
| δ 7.33 (t, 1H) | Pyridine CH | [3] |
| δ 6.83 (d, 1H) | Pyridine CH | [3] |
| δ 6.67 (d, 1H) | Pyridine CH | [3] |
| δ 6.00 (br s, 1H) | NH | [3] |
| δ 3.00-3.33 (br s, 2H) | NH₂ | [3] |
Experimental Workflow Diagram
References
- 1. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 26944-71-8 [chemicalbook.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. nexchem.co.uk [nexchem.co.uk]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. ehs.ufl.edu [ehs.ufl.edu]
- 9. lanxess.com [lanxess.com]
Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 2-Bromo-6-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of pyrazole derivatives utilizing 2-Bromo-6-hydrazinylpyridine as a key starting material. The protocols detailed herein are based on the well-established Knorr pyrazole synthesis, a robust and versatile method for the construction of the pyrazole ring system.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The incorporation of a pyrazole moiety is a common strategy in medicinal chemistry to develop novel therapeutic agents. This compound is a valuable bifunctional building block, enabling the synthesis of 2-(pyrazol-1-yl)-6-bromopyridine scaffolds. The bromine atom on the pyridine ring can be further functionalized through various cross-coupling reactions, allowing for the generation of diverse compound libraries for drug discovery and development.
The primary synthetic route described is the cyclocondensation reaction between this compound and a 1,3-dicarbonyl compound. This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[1][2][3][4][5]
Synthesis of the Starting Material: this compound
A reliable method for the preparation of this compound involves the nucleophilic substitution of a bromine atom in 2,6-dibromopyridine with hydrazine hydrate.[6][7]
Experimental Protocol: Synthesis of this compound
Materials:
-
2,6-Dibromopyridine
-
Hydrazine hydrate (50-60% aqueous solution)
-
1-Propanol or Ethanol
-
Ethyl acetate
-
n-Heptane
Procedure:
-
Suspend 2,6-dibromopyridine (e.g., 8.0 g, 34 mmol) in 1-propanol (e.g., 2 ml) or ethanol (e.g., 40 mL).[6][7]
-
Add hydrazine hydrate (e.g., 15 ml, 310 mmol) to the suspension.[6]
-
Heat the reaction mixture at 80°C for 12 hours or reflux at 115°C for 18 hours.[6][7]
-
Upon completion, allow the mixture to cool. For the propanol procedure, cooling overnight at 4°C may yield pale-yellow needles.[6]
-
If no crystals form, remove the solvent under reduced pressure.[7]
-
Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and n-heptane (e.g., 60/40, v/v) as the eluent.[7]
-
The product, this compound, is typically obtained as an off-white or pale-yellow solid. A yield of approximately 93% has been reported for the ethanol-based procedure.[7]
General Synthesis of 2-Bromo-6-(pyrazol-1-yl)pyridine Derivatives
The Knorr pyrazole synthesis is a straightforward and efficient method for the cyclocondensation of this compound with various 1,3-dicarbonyl compounds to yield the corresponding 2-bromo-6-(pyrazol-1-yl)pyridine derivatives.[1][2][3][4] The reaction is typically carried out in a suitable solvent with an acid catalyst.
Experimental Workflow
References
Application Notes and Protocols: 2-Bromo-6-hydrazinylpyridine as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-hydrazinylpyridine is a key heterocyclic building block in the synthesis of a variety of pharmaceutical intermediates. Its bifunctional nature, featuring a reactive hydrazine moiety and a bromine atom on the pyridine ring, allows for the construction of diverse molecular scaffolds. The hydrazine group serves as a nucleophile and is a precursor for the formation of hydrazones and various nitrogen-containing heterocycles. The bromine atom provides a handle for further functionalization, typically through cross-coupling reactions, enabling the exploration of broad chemical space in drug discovery programs. This document provides detailed protocols for the synthesis of this compound and its application in the preparation of valuable pharmaceutical intermediates, including bioactive hydrazones and fused heterocyclic systems such as triazolopyridines and pyrazolopyridines, which are prominent cores in many kinase inhibitors.
Synthesis of this compound
The starting material, this compound, can be synthesized from commercially available 2,6-dibromopyridine. Two effective protocols are presented below.
Table 1: Synthesis of this compound from 2,6-dibromopyridine
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 2,6-dibromopyridine | 2,6-dibromopyridine |
| Reagents | Hydrazine hydrate (50-60% aq. solution), Ethanol | Hydrazine hydrate, 1-Propanol |
| Reaction Temperature | 115 °C (Reflux) | 80 °C |
| Reaction Time | 18 hours | 12 hours |
| Work-up/Purification | Distillation under reduced pressure, Silica gel column chromatography | Cooling and crystallization |
| Yield | 93% | Not specified, but yields pale-yellow needles |
| Reference | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Materials:
-
2,6-dibromopyridine
-
Hydrazine hydrate (50-60% aqueous solution)
-
Ethanol
-
Ethyl acetate
-
n-Heptane
-
Round-bottom flask with reflux condenser
-
Heating mantle/sand bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
Suspend 2,6-dibromopyridine (4.12 g, 16.6 mmol) in ethanol (40 mL) in a round-bottom flask.
-
Add hydrazine hydrate (10 mL, ~97.6 mmol) to the suspension.
-
Heat the reaction mixture to reflux at 115 °C in a sand bath for 18 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent by distillation under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using an eluent of ethyl acetate/n-heptane (60/40, v/v).
-
The product, this compound, is obtained as an off-white solid (3.05 g, 93% yield).
-
Protocol 2: Alternative Synthesis and Crystallization of this compound [1]
-
Materials:
-
2,6-dibromopyridine
-
Hydrazine hydrate
-
1-Propanol
-
Reaction vessel
-
Heating apparatus
-
-
Procedure:
-
In a suitable reaction vessel, combine 2,6-dibromopyridine (8.0 g, 34 mmol), hydrazine hydrate (15 mL, 310 mmol), and 1-propanol (2 mL).
-
Heat the reaction mixture at 80 °C for 12 hours.
-
After the reaction period, cool the mixture overnight at 4 °C.
-
The product will deposit as pale-yellow needles, which can be collected.
-
Application in the Synthesis of Bioactive Hydrazones
The hydrazine moiety of this compound readily undergoes condensation with aldehydes and ketones to form hydrazones. Hydrazones are a class of compounds with a wide range of documented biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Table 2: Synthesis of Hydrazones from this compound
| Parameter | General Protocol |
| Reactants | This compound, Aldehyde/Ketone |
| Solvent | Ethanol, Methanol, or Butanol |
| Catalyst | Acid catalyst (e.g., acetic acid) |
| Reaction Temperature | Reflux |
| Reaction Time | 1 to >12 hours |
| Yield | Fair to excellent (30-90%) |
| Reference | General information on hydrazone synthesis |
Experimental Protocol
Protocol 3: General Synthesis of Hydrazones
-
Materials:
-
This compound
-
Aldehyde or Ketone
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the corresponding aldehyde or ketone (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., a few drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by crystallization or column chromatography.
-
Application in the Synthesis of Fused Heterocyclic Intermediates
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, which are core structures in many targeted therapies, particularly kinase inhibitors.
Synthesis of[1][3][4]Triazolo[4,3-a]pyridines
The[2][3]triazolo[4,3-a]pyridine scaffold is present in numerous compounds with therapeutic potential. The synthesis involves the acylation of the hydrazine followed by a cyclization step.
References
Application Notes and Protocols for N-N Bond Formation Using 2-Bromo-6-hydrazinylpyridine
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental protocol for the utilization of 2-bromo-6-hydrazinylpyridine in N-N bond formation, exemplified by the synthesis of a pyrazole derivative. The procedure outlines the initial synthesis of the key reactant, this compound, followed by its subsequent cyclocondensation with a 1,3-dicarbonyl compound to form a stable heterocyclic system. This application note offers comprehensive methodologies, data presentation in tabular format, and visual diagrams of the experimental workflow to ensure reproducibility and clarity for researchers in organic synthesis and medicinal chemistry.
Introduction
Arylhydrazines are pivotal precursors in the synthesis of a multitude of nitrogen-containing heterocycles, which are prominent scaffolds in pharmaceuticals, agrochemicals, and materials science.[1] this compound, in particular, serves as a versatile building block, possessing both a reactive hydrazine moiety for N-N bond formation and a bromo-substituted pyridine ring amenable to further functionalization, such as cross-coupling reactions. The formation of pyrazoles via the reaction of hydrazines with 1,3-dicarbonyl compounds, known as the Knorr pyrazole synthesis, is a fundamental and efficient method for constructing this important heterocyclic motif.[2] Pyrazole derivatives are of significant interest due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3]
This protocol details a reliable two-step process: first, the synthesis of this compound from 2,6-dibromopyridine, and second, its reaction with acetylacetone to yield 2-bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.
Data Presentation
Table 1: Synthesis of this compound - Reactant and Product Data
| Compound | Formula | MW ( g/mol ) | Moles | Mass/Volume |
| 2,6-Dibromopyridine | C₅H₃Br₂N | 236.89 | 34 mmol | 8.0 g |
| Hydrazine hydrate | H₆N₂O | 50.06 | 310 mmol | 15 mL |
| 1-Propanol | C₃H₈O | 60.10 | - | 2 mL (Solvent) |
| Product: | ||||
| This compound | C₅H₆BrN₃ | 188.03 | Theoretical: 34 mmol | Theoretical: 6.4 g |
Table 2: Synthesis of 2-bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine - Reactant and Product Data
| Compound | Formula | MW ( g/mol ) | Moles | Mass/Volume |
| This compound | C₅H₆BrN₃ | 188.03 | 10 mmol | 1.88 g |
| Acetylacetone (2,4-Pentanedione) | C₅H₈O₂ | 100.12 | 11 mmol | 1.1 mL |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | - | 20 mL (Solvent) |
| Product: | ||||
| 2-bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | C₁₀H₁₀BrN₃ | 252.11 | Theoretical: 10 mmol | Theoretical: 2.52 g |
Experimental Protocols
Protocol 1: Synthesis of this compound
This procedure is adapted from the established synthesis route.[4][5]
Materials:
-
2,6-Dibromopyridine
-
Hydrazine hydrate (≥98%)
-
1-Propanol
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Combine 2,6-dibromopyridine (8.0 g, 34 mmol), hydrazine hydrate (15 mL, 310 mmol), and 1-propanol (2 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to 80°C with stirring. The mixture may initially separate into two layers before homogenizing.
-
Maintain the temperature at 80°C for 12 hours.
-
After 12 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath or refrigerate at 4°C overnight to facilitate crystallization.
-
Collect the resulting pale-yellow needle-like crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold water.
-
Dry the product under vacuum to obtain this compound.
Protocol 2: Synthesis of 2-bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
This protocol describes the N-N bond formation via cyclocondensation to form a pyrazole ring.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.88 g, 10 mmol) in glacial acetic acid (20 mL).
-
Add acetylacetone (1.1 mL, 11 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 118°C) with stirring for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing ice water (100 mL).
-
Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.
Visualized Workflows and Mechanisms
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of a pyrazole derivative.
Caption: Logical pathway for Knorr-type pyrazole synthesis.
References
Application Notes and Protocols for the Use of 2-Bromo-6-hydrazinylpyridine in the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors derived from 2-bromo-6-hydrazinylpyridine. This versatile building block serves as a key starting material for the construction of potent inhibitors targeting Polo-like kinase 1 (Plk1), a critical regulator of mitosis and a validated target in oncology. The protocols detailed below outline a synthetic route to a[1][2][3]triazolo[4,3-a]pyridine scaffold and subsequent biological characterization of the resulting compounds.
Introduction
This compound is a valuable heterocyclic intermediate in medicinal chemistry. Its bifunctional nature, possessing both a reactive bromine atom and a nucleophilic hydrazine group, allows for the efficient construction of fused heterocyclic systems. This document focuses on its application in the synthesis of[1][2][3]triazolo[4,3-a]pyridine derivatives, a scaffold known to exhibit potent inhibitory activity against various kinases, including Plk1.
Synthetic Strategy
The overall synthetic strategy involves a three-step process starting from this compound. The first step is the cyclization of the starting material to form the core triazolopyridine scaffold. This is followed by a Suzuki-Miyaura cross-coupling reaction to introduce diversity at the 7-position of the ring system. The final step involves the biological evaluation of the synthesized compounds.
Caption: Synthetic workflow for kinase inhibitors from this compound.
Experimental Protocols
Protocol 1: Synthesis of 7-bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine
This protocol describes the cyclization of this compound to form the key triazolopyridine intermediate.
Materials:
-
This compound
-
Cyanogen bromide (CNBr)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 eq) in methanol to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 7-bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine.
Protocol 2: Synthesis of 7-Aryl-[1][2][3]triazolo[4,3-a]pyridin-3-amine Derivatives via Suzuki-Miyaura Coupling
This protocol outlines the diversification of the triazolopyridine core through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Arylboronic acid (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a microwave vial, combine 7-bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water to the vial.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-[1][2][3]triazolo[4,3-a]pyridin-3-amine derivative.
Biological Evaluation
The synthesized compounds can be evaluated for their inhibitory activity against Polo-like kinase 1 (Plk1) and their anti-proliferative effects in cancer cell lines.
Target Signaling Pathway: Polo-like Kinase 1 (Plk1)
Plk1 is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis. Its overexpression is a common feature in many cancers, making it an attractive therapeutic target.
Caption: Simplified Plk1 signaling pathway and the point of inhibition.
Protocol 3: In Vitro Plk1 Kinase Assay (ADP-Glo™ Assay)
This protocol describes a method to determine the IC₅₀ value of a compound against Plk1 kinase.
Materials:
-
Recombinant human Plk1 enzyme
-
Plk1 substrate (e.g., a specific peptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds dissolved in DMSO
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the test compound dilution and 2.5 µL of Plk1 enzyme solution.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the Plk1 substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Cell Viability Assay (MTT Assay)
This assay measures the anti-proliferative effect of the synthesized inhibitors on cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI₅₀ (50% growth inhibition) value.
Data Presentation
The following table presents representative inhibitory activities of structurally related[1][2][3]triazolo[4,3-a]pyridine derivatives against Plk1 and their anti-proliferative effects on cancer cell lines. This data is provided for illustrative purposes to indicate the potential potency of compounds synthesized using the described protocols.
| Compound ID | R-group at 7-position | Plk1 IC₅₀ (nM) | HeLa GI₅₀ (nM) | HCT116 GI₅₀ (nM) |
| A | Phenyl | 50 | 120 | 150 |
| B | 4-Fluorophenyl | 25 | 80 | 95 |
| C | 3-Methoxyphenyl | 75 | 200 | 250 |
| D | Thiophen-2-yl | 40 | 110 | 130 |
Conclusion
The protocols and application notes provided herein offer a robust framework for the synthesis and evaluation of novel kinase inhibitors derived from this compound. The[1][2][3]triazolo[4,3-a]pyridine scaffold represents a promising starting point for the development of potent and selective Plk1 inhibitors with potential therapeutic applications in oncology. Researchers can utilize these methods to generate and characterize new chemical entities for further drug discovery and development efforts.
References
The Pivotal Role of 2-Bromo-6-hydrazinylpyridine in the Synthesis of Bioactive Hydrazones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive hydrazones using 2-bromo-6-hydrazinylpyridine as a key starting material. Hydrazones are a versatile class of compounds known for their wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The incorporation of the 2-bromo-6-pyridinyl moiety can significantly influence the pharmacological profile of the resulting hydrazone derivatives.
Introduction to Bioactive Hydrazones
Hydrazones possess the characteristic >C=N-NH- functional group and are synthesized through the condensation reaction of hydrazines with aldehydes or ketones. This versatile scaffold allows for extensive structural modifications, enabling the fine-tuning of their biological activities. The presence of both hydrogen bond donors and acceptors, along with the potential for chelation with metal ions, contributes to their diverse pharmacological effects. Research has demonstrated that hydrazone derivatives exhibit a broad spectrum of activities, making them promising candidates for drug discovery and development.
Synthesis of this compound
The precursor, this compound, is a crucial building block for the synthesis of the target hydrazones. A general and efficient protocol for its synthesis is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,6-Dibromopyridine
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexane mixture
Procedure:
-
In a round-bottom flask, suspend 2,6-dibromopyridine (1 equivalent) in ethanol.
-
Add hydrazine hydrate (80% solution, 5-6 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford this compound as a solid.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
General Synthesis of Bioactive Hydrazones from this compound
The synthesis of hydrazones from this compound involves a straightforward condensation reaction with a variety of substituted aldehydes or ketones. This reaction is typically catalyzed by a small amount of acid.
Experimental Protocol: General Synthesis of Hydrazones
Materials:
-
This compound
-
Substituted aldehyde or ketone (1 equivalent)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add the substituted aldehyde or ketone (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the hydrazone product.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF).
-
Confirm the structure of the synthesized hydrazone using spectroscopic techniques.
Caption: General workflow for the synthesis of bioactive hydrazones.
Bioactivity of Hydrazone Derivatives
Hydrazones derived from various heterocyclic scaffolds have demonstrated significant potential in several therapeutic areas. While specific data for hydrazones directly derived from this compound is emerging, the following sections summarize representative quantitative data from analogous bioactive hydrazones to illustrate their potential.
Anticancer Activity
Hydrazone derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.
Table 1: Representative Anticancer Activity of Bioactive Hydrazones
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isatin Hydrazones | MCF-7 (Breast) | 1.32 - 2.99 | [1][2] |
| Quinoline Hydrazones | SH-SY5Y (Neuroblastoma) | 2.9 - 5.7 | [3] |
| Benzothiazole Hydrazones | PC-3 (Prostate) | 1.32 | [1] |
| Pyrrole Hydrazones | HT-29 (Colon) | 1.71 | [1] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized hydrazone compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the hydrazone compounds in the growth medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Hydrazones are also known for their potent antimicrobial activity against a wide range of bacteria and fungi. The presence of the azomethine linkage is often crucial for their antimicrobial action.
Table 2: Representative Antimicrobial Activity of Bioactive Hydrazones
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Aromatic Hydrazones | Bacillus subtilis | 14.3 (zone of inhibition in mm) | [4] |
| Aromatic Hydrazones | Candida utilis | 16 (zone of inhibition in mm) | [4] |
| Hydrazide-Hydrazones | Pseudomonas aeruginosa | 0.19 - 0.22 | [5] |
| Hydrazide-Hydrazones | Staphylococcus aureus | 6.25 | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Bacterial or fungal strains
-
Nutrient broth or agar
-
Synthesized hydrazone compounds
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a stock solution of the hydrazone compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism with medium) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Enzyme Inhibitory Activity
Certain hydrazone derivatives have been identified as potent inhibitors of various enzymes, such as monoamine oxidase (MAO), which is a target for antidepressants.
Table 3: Representative Enzyme Inhibitory Activity of Bioactive Hydrazones
| Compound Class | Enzyme | IC₅₀ (µM) | Reference |
| Phenylhydrazones | hMAO-A | 0.028 - 0.342 | [6] |
| Nicotinic Hydrazides | hCA I | 7.12 - 45.12 (nM) | [7] |
| Nicotinic Hydrazides | AChE | 21.45 - 61.37 (nM) | [7] |
| Hydrazones | Xanthine Oxidase | 15.8 | [8] |
Experimental Protocol: Enzyme Inhibition Assay (General)
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Buffer solution
-
Synthesized hydrazone compounds
-
96-well plate or cuvettes
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a reaction mixture containing the buffer, enzyme, and varying concentrations of the hydrazone inhibitor.
-
Pre-incubate the mixture for a specific period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
References
- 1. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 2-Bromo-6-hydrazinylpyridine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2-Bromo-6-hydrazinylpyridine, a versatile scaffold for generating compound libraries for biological screening. The protocols outlined below detail the synthesis of the starting material and its subsequent conversion into various heterocyclic derivatives, such as hydrazones, pyrazoles, and triazoles. These compound classes are of significant interest in drug discovery due to their wide range of biological activities, including kinase inhibition, antimicrobial, and anticancer effects.
Introduction
This compound is a key building block in medicinal chemistry.[1][2] Its structure incorporates a pyridine ring, a bromine atom, and a reactive hydrazinyl group. The bromine provides a site for further modification, such as cross-coupling reactions, while the hydrazinyl moiety is readily derivatized to form a variety of heterocyclic systems.[2] This dual reactivity makes it an attractive starting point for the synthesis of diverse compound libraries aimed at identifying novel bioactive molecules.
Hydrazone derivatives, formed by the reaction of hydrazines with aldehydes or ketones, are known to possess a wide array of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4] Pyrazole derivatives are also prominent in medicinal chemistry, with examples of approved drugs exhibiting anti-inflammatory and other therapeutic effects.[5] Furthermore, triazole-containing compounds are recognized for their antifungal and other medicinal applications.
This document provides detailed protocols for the synthesis of this compound and its derivatization, along with methodologies for biological screening against common targets like protein kinases and microbial pathogens.
Data Presentation
The following tables are templates for summarizing quantitative data from biological screening assays.
Table 1: Kinase Inhibition Data for this compound Derivatives
| Compound ID | Derivative Type | Target Kinase | IC50 (nM) |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Type | Bacterial/Fungal Strain | MIC (µg/mL) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from 2,6-dibromopyridine.[6]
Materials:
-
2,6-dibromopyridine
-
Hydrazine hydrate (50-60% aqueous solution)
-
Ethanol
-
Ethyl acetate
-
n-Heptane
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or sand bath
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Suspend 2,6-dibromopyridine (4.12 g, 16.6 mmol) in ethanol (40 mL) in a round-bottom flask.[6]
-
Add hydrazine hydrate (10 mL, ~97.6 mmol) to the suspension.[6]
-
Heat the reaction mixture to reflux (approximately 115°C) and maintain for 18 hours.[6]
-
After cooling to room temperature, remove the solvent by distillation under reduced pressure using a rotary evaporator.[6]
-
Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and n-heptane (60:40 v/v) as the eluent.[6]
-
Collect the fractions containing the product and evaporate the solvent to yield this compound as an off-white solid.
Protocol 2: Synthesis of Hydrazone Derivatives
This protocol outlines the general procedure for the synthesis of hydrazone derivatives from this compound and various aldehydes or ketones.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde/ketone
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add the desired aldehyde or ketone (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The hydrazone product may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, reduce the solvent volume under vacuum and induce crystallization or purify by column chromatography.
Protocol 3: Synthesis of Pyrazole Derivatives
This protocol describes a general method for the synthesis of pyrazole derivatives via the reaction of this compound with 1,3-dicarbonyl compounds.
Materials:
-
This compound
-
1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Ethanol or glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in ethanol or glacial acetic acid (15 mL).
-
Add the 1,3-dicarbonyl compound (1 mmol) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-water to precipitate the pyrazole derivative.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Biological Screening Protocols
Protocol 4: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for screening the synthesized derivatives for their ability to inhibit a specific protein kinase.
Materials:
-
Purified target kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Synthesized derivative compounds dissolved in DMSO
-
Positive control inhibitor
-
96-well plates
-
Plate reader for detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Add the test compounds or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., a reagent that measures the amount of ATP remaining or the amount of phosphorylated substrate).
-
Read the signal on a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various microbial strains.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized derivative compounds dissolved in DMSO
-
Positive control antibiotic/antifungal
-
Sterile 96-well microplates
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain.
-
Add the microbial inoculum to each well containing the test compound, as well as to a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Caption: Experimental workflow for derivatization and biological screening.
Caption: Representative MAPK signaling pathway targeted by kinase inhibitors.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 26944-71-8 [chemicalbook.com]
Application Notes and Protocols for the Scale-up Synthesis of 2-Bromo-6-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the scale-up synthesis of 2-Bromo-6-hydrazinylpyridine, a key intermediate in the development of various pharmaceutical compounds. The protocols are designed for industrial applications, emphasizing safety, scalability, and efficiency.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of a wide range of bioactive molecules. Its unique structure, featuring both a reactive bromine atom and a nucleophilic hydrazine group, allows for diverse chemical modifications. This versatility has led to its use in the development of compounds targeting various therapeutic areas, including antimicrobials, and agents for treating inflammation and thrombosis. Notably, it is a key intermediate in the synthesis of certain kinase inhibitors, a class of drugs with significant applications in oncology.
Synthetic Route
The most common and industrially viable method for the synthesis of this compound is the nucleophilic aromatic substitution of 2,6-dibromopyridine with hydrazine hydrate. This reaction is typically carried out in a suitable solvent at elevated temperatures.
Comparative Synthesis Protocols
Several laboratory-scale protocols for the synthesis of this compound have been reported. The following table summarizes and compares key parameters from different literature sources to provide a basis for process optimization and scale-up.
| Parameter | Protocol 1[1] | Protocol 2[2][3][4][5] |
| Starting Material | 2,6-dibromopyridine | 2,6-dibromopyridine |
| Reagent | Hydrazine hydrate (50-60% aq. solution) | Hydrazine hydrate |
| Solvent | Ethanol | 1-Propanol |
| Reactant Ratio (2,6-dibromopyridine : Hydrazine hydrate) | 1 : 5.9 (molar ratio) | 1 : 9.1 (molar ratio) |
| Reaction Temperature | 115°C (Reflux) | 80°C |
| Reaction Time | 18 hours | 12 hours |
| Work-up | Distillation under reduced pressure | Cooling and crystallization |
| Purification | Silica gel column chromatography | Crystallization |
| Yield | 93% | Not explicitly stated, but implies good yield |
Industrial Scale-Up Protocol
This protocol is designed for the synthesis of this compound on a multi-kilogram scale, incorporating safety and industrial best practices.
Health and Safety
Hydrazine hydrate is a highly toxic, corrosive, and flammable substance. All handling must be conducted in a well-ventilated fume hood or a contained reactor system by trained personnel wearing appropriate Personal Protective Equipment (PPE).
-
PPE: Chemical-resistant gloves (butyl rubber is recommended), safety goggles, face shield, and a chemical-resistant apron or suit.[3] A NIOSH-approved respirator should be used for any operations not in a closed system.[2]
-
Engineering Controls: A dedicated, well-ventilated area is crucial.[1][3][6] Store hydrazine hydrate away from heat, open flames, oxidizing agents, and metal oxides.[2][3]
-
Spill and Waste Management: In case of a spill, evacuate the area and contain the spill with non-combustible absorbent material (e.g., sand, earth).[1][6] Do not allow it to enter drains.[6] All waste containing hydrazine must be collected in designated, labeled containers and disposed of as hazardous waste according to local regulations.
Equipment
-
Glass-lined or stainless steel reactor with heating/cooling capabilities, a mechanical stirrer, a reflux condenser, and a temperature probe.
-
Addition funnel or pump for controlled reagent addition.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum oven for drying the final product.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 2,6-Dibromopyridine | 236.89 | 10.0 | 42.2 |
| Hydrazine Hydrate (64% hydrazine, 80% solution) | 50.06 | 21.1 | 269.7 |
| Ethanol | 46.07 | 100 L | - |
| Deionized Water | 18.02 | As needed | - |
Experimental Procedure
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge the reactor with 10.0 kg (42.2 mol) of 2,6-dibromopyridine and 100 L of ethanol.
-
Initiating Reaction: Begin stirring the mixture to form a suspension.
-
Hydrazine Addition: Slowly add 21.1 kg (269.7 mol) of 80% hydrazine hydrate solution to the reactor over a period of 1-2 hours, maintaining the internal temperature below 40°C.
-
Heating to Reflux: Once the addition is complete, slowly heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 12-18 hours.
-
Monitoring Reaction: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) until the starting material is consumed.
-
Cooling and Crystallization: After completion, cool the reaction mixture to 0-5°C over 2-4 hours to induce crystallization of the product. Hold at this temperature for at least 2 hours.
-
Isolation: Filter the solid product using a Nutsche filter.
-
Washing: Wash the filter cake with cold (0-5°C) deionized water (2 x 20 L) to remove excess hydrazine and other water-soluble impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Purification by Recrystallization
For higher purity, the crude product can be recrystallized. Ethanol or a mixture of ethanol and water is a suitable solvent system.[6]
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in a clean reactor.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Slowly cool the solution to room temperature, then further cool to 0-5°C to maximize crystal formation.
-
Isolation and Drying: Isolate the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Industrial Synthesis Workflow
Caption: Industrial workflow for the synthesis of this compound.
Applications in Drug Development
This compound serves as a versatile scaffold for the synthesis of various heterocyclic compounds with potential therapeutic applications.
Role as a Precursor in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted cancer therapies. The pyridine ring is a common core structure in many kinase inhibitors, and the substituents at the 2 and 6 positions can be modified to achieve desired potency and selectivity. This compound allows for the introduction of diverse functionalities through reactions at both the bromo and hydrazinyl groups, making it a valuable starting material for the synthesis of novel kinase inhibitors.
The general synthetic utility in drug discovery is illustrated below:
Caption: Synthetic utility of this compound in drug discovery.
References
- 1. Chemical Material Synthesis Process Diagram | EdrawMax Templates [edrawmax.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Process Flow Diagram Template | EdrawMax Templates [edrawmax.com]
- 4. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicaltweak.com [chemicaltweak.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-6-hydrazinylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-6-hydrazinylpyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Formation
-
Question: My reaction has resulted in a low yield or no desired product. What are the possible causes and how can I improve the outcome?
-
Answer: Low or no product formation can stem from several factors, including reagent quality, reaction conditions, and work-up procedures. Ensure the 2,6-dibromopyridine starting material is pure and that the hydrazine hydrate has not degraded. The reaction is sensitive to temperature and time; insufficient heating or shorter reaction times may lead to incomplete conversion. Conversely, prolonged reaction times or excessive temperatures can lead to the formation of the di-substituted byproduct, 2,6-dihydrazinylpyridine. It is also crucial to effectively remove the solvent post-reaction and perform a careful purification, as the product can be lost during these steps.
Issue 2: Formation of Significant Amounts of 2,6-dihydrazinylpyridine (Disubstituted Byproduct)
-
Question: I am observing a significant amount of the disubstituted byproduct, 2,6-dihydrazinylpyridine, in my reaction mixture. How can I favor the formation of the monosubstituted product?
-
Answer: The formation of 2,6-dihydrazinylpyridine is a common side reaction. To promote monosubstitution, it is crucial to control the stoichiometry of the reactants. Using a moderate excess of hydrazine hydrate is necessary to drive the reaction, but a large excess can increase the likelihood of disubstitution. Carefully controlling the reaction temperature and time is also critical. Lowering the temperature and reducing the reaction time can help to minimize the formation of the disubstituted product. Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is highly recommended to stop the reaction once the starting material is consumed and before significant amounts of the byproduct are formed.
Issue 3: Difficulty in Purifying the Product by Column Chromatography
-
Question: I am facing challenges with the purification of this compound using silica gel column chromatography, such as poor separation and peak tailing. What can I do to improve the purification?
-
Answer: Pyridine-containing compounds are known to interact with the acidic silanol groups on the surface of silica gel, which can lead to peak tailing and poor separation. To mitigate this, you can deactivate the silica gel by treating it with a small amount of a tertiary amine, such as triethylamine, in the eluent system. Using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can also improve separation between the product and any remaining starting material or byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: Both ethanol and 1-propanol have been successfully used as solvents for this reaction.[1][2] Ethanol, when used at reflux for 18 hours, has been reported to yield up to 93% of the product after purification.[1] 1-propanol, at a lower temperature of 80°C for 12 hours, has also been employed.[2] The choice of solvent may influence the reaction rate and selectivity, and may need to be optimized for your specific laboratory conditions.
Q2: How can I effectively monitor the progress of the reaction?
A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and n-heptane (e.g., 60/40, v/v), can be used to separate the starting material (2,6-dibromopyridine), the desired product (this compound), and the disubstituted byproduct (2,6-dihydrazinylpyridine).[1] The spots can be visualized under UV light. The reaction is considered complete when the starting material spot is no longer visible.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Hydrazine hydrate is toxic and corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. 2,6-dibromopyridine is also a hazardous substance. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields reported in the literature for the synthesis of this compound.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purification Method | Reference |
| 2,6-dibromopyridine | Hydrazine hydrate | Ethanol | 115 (reflux) | 18 | 93 | Silica gel column chromatography | [1] |
| 2,6-dibromopyridine | Hydrazine hydrate | 1-Propanol | 80 | 12 | Not specified | Crystallization | [2] |
Detailed Experimental Protocols
Protocol 1: Synthesis in Ethanol (High Yield) [1]
-
Suspend 2,6-dibromopyridine (4.12 g, 16.6 mmol) in ethanol (40 mL) in a round-bottom flask.
-
Add hydrazine hydrate (10 mL, ~200 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 115°C) and maintain for 18 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and n-heptane (60/40, v/v) as the eluent to obtain this compound as an off-white solid.
Protocol 2: Synthesis in 1-Propanol [2]
-
Combine 2,6-dibromopyridine (8.0 g, 34 mmol), hydrazine hydrate (15 mL, 310 mmol), and 1-propanol (2 mL) in a suitable reaction vessel.
-
Heat the mixture at 80°C for 12 hours.
-
Cool the reaction mixture overnight at 4°C.
-
The product will crystallize as pale-yellow needles. Collect the solid by filtration.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Caption: Reaction pathway showing the formation of the desired product and a common byproduct.
References
Technical Support Center: Purification of 2-Bromo-6-hydrazinylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Bromo-6-hydrazinylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the desired scale of purification.
Q2: What are the likely impurities in a crude sample of this compound synthesized from 2,6-dibromopyridine and hydrazine hydrate?
A2: Based on the synthetic route, the most probable impurities include:
-
Unreacted 2,6-dibromopyridine: The starting material may not have fully reacted.
-
2,6-dihydrazinylpyridine: This is a potential over-reaction or side-product where both bromine atoms are substituted by a hydrazinyl group.
-
Other brominated pyridine isomers: If the starting 2,6-dibromopyridine was not pure.
-
Residual solvents: Solvents used in the reaction, such as ethanol or 1-propanol, may be present.[1][2]
-
Excess hydrazine hydrate: This is a reagent used in excess.
Q3: What is the expected appearance and purity of this compound after purification?
A3: Purified this compound is typically an off-white to pale-yellow solid, often in the form of needles or crystalline powder.[1] Commercially available high-purity samples are often cited with purities greater than 98% as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Q4: How should purified this compound be stored?
A4: Due to the presence of the hydrazinyl group, which can be susceptible to oxidation, it is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Problem: The yield of purified this compound is significantly lower than the expected 93% after silica gel column chromatography.[3]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Solvent System | The polarity of the eluent may be too high, causing your product to elute too quickly with impurities, or too low, leading to slow elution and band broadening. An eluent system of ethyl acetate/n-heptane (60/40, v/v) has been reported to be effective.[3] You can perform thin-layer chromatography (TLC) with varying solvent ratios to optimize the separation. |
| Product Adsorption on Silica Gel | The basic nitrogen atoms in the pyridine ring and the hydrazinyl group can strongly interact with the acidic silica gel, leading to tailing and irreversible adsorption. To mitigate this, you can try neutralizing the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., 0.1-1%). |
| Improper Column Packing | An improperly packed column with cracks or channels will lead to poor separation and product loss. Ensure the silica gel is packed as a uniform slurry to create a homogenous stationary phase. |
| Product Degradation on Silica | Prolonged exposure to the acidic silica gel can sometimes lead to the degradation of sensitive compounds. If you suspect this is happening, try to run the column as quickly as possible without sacrificing separation. Alternatively, consider using a less acidic stationary phase like alumina. |
Issue 2: Oily Product Instead of Crystals After Recrystallization
Problem: The product oils out or fails to crystallize from the solution upon cooling.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | The chosen solvent may be too good of a solvent for your compound, even at low temperatures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Perform a solvent screen with small amounts of your crude product using various solvents of different polarities (e.g., ethanol, isopropanol, toluene, ethyl acetate, or mixtures with heptane/hexane). |
| Presence of Impurities | Certain impurities can act as "crystallization inhibitors." If the crude product is very impure, it may be necessary to first perform a quick column chromatography to remove the bulk of the impurities and then proceed with recrystallization for final polishing. |
| Supersaturation | The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound. |
| Cooling Rate is Too Fast | Rapid cooling can sometimes lead to oiling out. Allow the solution to cool slowly to room temperature first, and then place it in an ice bath or refrigerator. |
Issue 3: Persistent Colored Impurities
Problem: The purified this compound remains yellow or orange, indicating the presence of colored impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidation Products | The hydrazinyl group can be prone to oxidation, leading to colored byproducts. Ensure that the purification process is carried out with minimal exposure to air. Degassing solvents can be beneficial. |
| Chromophoric Impurities | Some impurities may be highly colored. Treatment of the crude material with activated carbon before the final purification step (recrystallization) can sometimes help in removing these colored impurities. Be aware that activated carbon can also adsorb some of your product, potentially lowering the yield. |
| Incomplete Separation | The colored impurity might have a similar polarity to your product, making it difficult to separate by chromatography. In this case, trying a different solvent system for chromatography or switching to recrystallization from a carefully selected solvent might be effective. |
Quantitative Data Summary
| Purification Method | Reported Yield | Reported Purity | Reference |
| Silica Gel Column Chromatography | 93% | Off-white solid | --INVALID-LINK-- |
| Recrystallization | Not specified | Pale-yellow needles | --INVALID-LINK-- |
| Commercial Product | Not applicable | >98.0% (GC) | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is based on the reported successful purification of this compound.[3]
-
Preparation of the Silica Gel Column:
-
Choose an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., n-heptane).
-
Carefully pour the slurry into the column, allowing the silica to settle without air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running the eluent through it until the packed bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Start the elution with the prepared solvent system (e.g., ethyl acetate/n-heptane, 60/40, v/v).
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of the product by thin-layer chromatography (TLC) using the same eluent system.
-
-
Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as an off-white solid.
-
Protocol 2: Purification by Recrystallization
This protocol is a general procedure based on the observation that this compound can be crystallized.[1]
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of a different solvent to each tube and observe the solubility at room temperature.
-
Heat the tubes with the insoluble or sparingly soluble samples. A good solvent will dissolve the product when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of crystals.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent dropwise while heating the flask until the solid just dissolves.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.
-
Visualizations
Caption: Workflow for Purification by Column Chromatography.
Caption: Workflow for Purification by Recrystallization.
Caption: Logical Flow for Purification and Troubleshooting.
References
Common side reactions in the synthesis of 2-Bromo-6-hydrazinylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-6-hydrazinylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most widely used method for synthesizing this compound is the nucleophilic aromatic substitution of 2,6-dibromopyridine with hydrazine hydrate.[1][2] This reaction selectively replaces one of the bromine atoms with a hydrazinyl group.
Q2: What are the typical reaction conditions for this synthesis?
The reaction is typically carried out by heating 2,6-dibromopyridine with an excess of hydrazine hydrate in a solvent such as ethanol or 1-propanol.[1][2] The reaction temperature and duration can be optimized to favor the formation of the mono-substituted product.
Q3: How can I purify the crude this compound?
Common purification methods include:
-
Silica gel column chromatography: An effective method to separate the desired product from the starting material and byproducts. A common eluent system is a mixture of ethyl acetate and n-heptane.[2]
-
Recrystallization: Cooling the reaction mixture can lead to the precipitation of the product as pale-yellow needles.[1]
Troubleshooting Guide
Q4: My reaction is producing a significant amount of a di-substituted byproduct. What is it and how can I minimize its formation?
The primary byproduct in this synthesis is 2,6-dihydrazinylpyridine . This occurs when both bromine atoms on the starting material, 2,6-dibromopyridine, are substituted by hydrazine.
Prevention Strategies:
-
Control Stoichiometry: Carefully control the molar ratio of 2,6-dibromopyridine to hydrazine hydrate. Using a large excess of hydrazine can increase the likelihood of di-substitution. While an excess is needed to drive the reaction, an excessively large excess should be avoided.
-
Reaction Temperature and Time: The substitution of the second bromine atom is generally slower than the first.[3] Therefore, avoiding excessively high temperatures and prolonged reaction times can help to selectively form the mono-substituted product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to stop the reaction once the starting material is consumed and before significant amounts of the di-substituted product are formed.
Q5: My yield of this compound is consistently low. What are the potential reasons?
Low yields can be attributed to several factors:
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, unreacted 2,6-dibromopyridine will remain, thus lowering the yield of the desired product. Use TLC to monitor the consumption of the starting material.
-
Formation of Byproducts: As discussed in Q4, the formation of 2,6-dihydrazinylpyridine will consume the starting material and reduce the yield of the target compound.
-
Product Loss During Workup: The product may be partially lost during extraction and purification steps. Ensure efficient extraction and minimize losses during chromatography or recrystallization.
-
Decomposition: Hydrazine can be unstable at very high temperatures. Ensure the reaction temperature is controlled to prevent potential decomposition of the reagent, which could affect the reaction's efficiency.
Q6: I am having difficulty removing unreacted 2,6-dibromopyridine from my final product. What are the best practices for purification?
Separating the product from the starting material can be challenging due to their similar polarities.
-
Optimize Column Chromatography: Use a long chromatography column and a shallow gradient of a suitable eluent system (e.g., ethyl acetate/n-heptane) to achieve better separation.
-
Recrystallization: Careful selection of a recrystallization solvent can help in selectively crystallizing the desired product, leaving the more soluble starting material in the mother liquor.
Experimental Protocols
Below are representative experimental protocols for the synthesis of this compound.
Table 1: Summary of Reaction Conditions
| Parameter | Protocol 1[1] | Protocol 2[2] |
| Starting Material | 2,6-dibromopyridine | 2,6-dibromopyridine |
| Reagent | Hydrazine hydrate | Hydrazine hydrate (50-60% aq. solution) |
| Solvent | 1-Propanol | Ethanol |
| Temperature | 80°C | 115°C (reflux) |
| Reaction Time | 12 hours | 18 hours |
| Work-up/Purification | Cooling to 4°C for crystallization | Silica gel column chromatography |
Detailed Experimental Protocol (based on Protocol 2)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,6-dibromopyridine (4.12 g, 16.6 mmol) in ethanol (40 mL).
-
Reagent Addition: Add hydrazine hydrate (10 mL, ~100 mmol of a 50-60% aqueous solution) to the suspension.
-
Heating: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 18 hours.
-
Monitoring: Monitor the progress of the reaction by TLC to ensure the consumption of the starting material.
-
Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography using an eluent of ethyl acetate/n-heptane (60/40, v/v) to obtain this compound as an off-white solid.
Visual Guides
Reaction Pathway and Side Reaction
Caption: Main synthesis pathway and potential side reaction.
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for common synthesis issues.
References
Overcoming solubility issues of 2-Bromo-6-hydrazinylpyridine in organic solvents
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with 2-Bromo-6-hydrazinylpyridine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
This compound is an off-white to pale brown solid with a melting point of approximately 117-122°C.[1] Its structure contains a basic pyridine ring and a hydrazinyl group, making it susceptible to pH-dependent solubility. The flat, aromatic structure allows for strong intermolecular π-π stacking, and the hydrazinyl and pyridine nitrogen atoms are capable of extensive hydrogen bonding.[2][3] These strong intermolecular forces are a primary reason for its potentially low solubility in non-polar organic solvents.
Q2: In which organic solvents is this compound expected to be soluble?
Q3: Why is my compound precipitating out of solution, even in solvents where it should be soluble?
Precipitation can occur for several reasons:
-
Supersaturation: The initial dissolution may have created a supersaturated, thermodynamically unstable solution. Over time, the excess solute will crystallize out.
-
Temperature Changes: Solubility is often temperature-dependent. If the solution was prepared at an elevated temperature, cooling it to room temperature can cause the compound to precipitate.
-
Solvent Purity: The presence of contaminants, especially water, in an organic solvent can significantly decrease the solubility of hydrophobic compounds.
-
Compound Stability: The compound may be degrading under the experimental conditions (e.g., exposure to light, incompatible substances), leading to the formation of less soluble byproducts.[5]
Q4: Can pH be used to modify the solubility of this compound in mixed aqueous/organic systems?
Yes. The pyridine and hydrazine functional groups are basic and can be protonated by acids to form salts.[6][7] These resulting salts are typically much more polar and exhibit significantly higher aqueous solubility.[6] Therefore, adding a small amount of a suitable acid (like HCl or trifluoroacetic acid) can dramatically improve solubility in polar protic solvents or aqueous co-solvent mixtures.[8]
Troubleshooting Guide
Issue 1: The compound does not dissolve in a non-polar organic solvent (e.g., Heptane, Toluene).
-
Cause: The polar nature of the pyridine and hydrazinyl groups, along with strong intermolecular hydrogen bonding, leads to poor solubility in non-polar solvents.
-
Solution Strategy:
-
Use a More Polar Solvent: Switch to a more polar aprotic solvent like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Tetrahydrofuran (THF).
-
Introduce a Polar Co-solvent: Try a solvent mixture. Start by dissolving the compound in a minimal amount of a highly polar solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), then dilute with the desired non-polar solvent.
-
Apply Energy: Gentle heating or sonication can provide the energy needed to overcome the crystal lattice energy and promote dissolution.[3] Use with caution and monitor for compound degradation.
-
Issue 2: The compound has poor solubility in polar aprotic solvents (e.g., Acetonitrile, Acetone).
-
Cause: While more compatible than non-polar solvents, the hydrogen bonding network of the solid compound may still be too strong for these solvents to disrupt effectively.
-
Solution Strategy:
-
Switch to Polar Protic Solvents: Solvents like Methanol or Ethanol can act as both hydrogen bond donors and acceptors, making them more effective at solvating the compound.
-
Use High-Polarity Solvents: Solvents like DMSO or DMF are excellent at dissolving a wide range of compounds due to their high polarity.
-
Heating/Sonication: As with non-polar solvents, applying energy can increase the rate and extent of dissolution.
-
Issue 3: The compound precipitates when a DMSO stock solution is diluted into an aqueous buffer.
-
Cause: This is a common issue known as kinetic solubility failure. DMSO is a strong organic solvent that can create a highly concentrated, supersaturated stock solution. When this is diluted into an aqueous buffer, the poor aqueous solubility of the neutral compound causes it to rapidly precipitate.[9][10]
-
Solution Strategy:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO.
-
Adjust the pH of the Aqueous Buffer: For this compound, which is basic, lowering the pH of the aqueous buffer (e.g., to pH 2-5) will protonate the compound, forming a more soluble salt.[11]
-
Use Co-solvents: Include a water-miscible organic co-solvent (e.g., ethanol, PEG300) in the final aqueous solution to increase the overall solvent capacity for the compound.[11]
-
Data Presentation
Table 1: Exemplary Qualitative Solubility of this compound and a Structurally Related Analog.
Disclaimer: The following table provides qualitative solubility information. Quantitative data for this compound is limited. Data for the related compound 2-Bromopyridine is included for comparative purposes but may not be fully representative.
| Solvent | Solvent Polarity | Expected Solubility of this compound | Reference Solubility of 2-Bromopyridine |
| Non-Polar | |||
| Heptane | Non-Polar | Insoluble | Miscible |
| Toluene | Non-Polar | Sparingly Soluble | Soluble |
| Polar Aprotic | |||
| Diethyl Ether | Low | Sparingly Soluble | Miscible |
| Dichloromethane (DCM) | Medium | Soluble | Soluble |
| Ethyl Acetate (EtOAc) | Medium | Soluble | Soluble |
| Tetrahydrofuran (THF) | Medium | Soluble | Soluble |
| Acetone | Medium | Soluble | Soluble |
| Acetonitrile (ACN) | High | Moderately Soluble | Soluble |
| Dimethylformamide (DMF) | High | Soluble | Miscible |
| Dimethyl Sulfoxide (DMSO) | High | Soluble | Miscible |
| Polar Protic | |||
| Methanol (MeOH) | High | Soluble | Soluble |
| Ethanol (EtOH) | High | Soluble | Miscible |
| Water | High | Sparingly Soluble (pH dependent) | Slightly Miscible (2.5 g/L) |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method determines the true equilibrium solubility of the compound.[12]
-
Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains visible) to a known volume of the desired organic solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a shaker for a sufficient period to reach equilibrium (typically 24-48 hours).[10]
-
Phase Separation: Allow the suspension to stand, or centrifuge the vial to pellet the excess solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC against a calibration curve.
Protocol 2: Determination of Kinetic Solubility (Turbidimetric Method)
This high-throughput method assesses the solubility upon precipitation from a DMSO stock, which is relevant for many in vitro assays.[13][14]
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.
-
Dilution in Buffer: Transfer a small, fixed volume of each DMSO solution into a corresponding well of a new 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should typically be low (e.g., 1-2%).[13]
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).[15]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a non-absorbing wavelength (e.g., 620 nm) using a plate reader.[15]
-
Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity/absorbance is observed, indicating the onset of precipitation.[16]
Protocol 3: Enhancing Solubility via pH Adjustment (Salt Formation)
This protocol details how to increase solubility in aqueous-organic mixtures by forming a soluble salt.
-
Solvent Preparation: Prepare the desired aqueous buffer or co-solvent mixture.
-
pH Modification: Add a small amount of a suitable acid (e.g., 1 M HCl) dropwise to the solvent while monitoring the pH. Adjust to a target pH well below the estimated pKa of the compound's basic centers (e.g., pH 2-4).
-
Dissolution: Add the this compound to the acidified solvent.
-
Agitation: Stir or sonicate the mixture until the solid is fully dissolved. The formation of the hydrochloride salt should result in a clear solution.
-
Verification: Re-check the pH of the final solution.
Visualizations
Caption: A decision tree for troubleshooting solubility issues.
Caption: Workflow for the Shake-Flask solubility protocol.
References
- 1. chemwhat.com [chemwhat.com]
- 2. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 26944-71-8 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. journal.appconnect.in [journal.appconnect.in]
- 8. longdom.org [longdom.org]
- 9. enamine.net [enamine.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. wjbphs.com [wjbphs.com]
- 12. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. evotec.com [evotec.com]
- 16. benchchem.com [benchchem.com]
Optimizing reaction conditions for 2-Bromo-6-hydrazinylpyridine derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 2-Bromo-6-hydrazinylpyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound, particularly in the formation of hydrazones from reactions with aldehydes and ketones.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Optimize reaction time and temperature. Reactions can be performed at temperatures ranging from room temperature to 60°C or higher, with reaction times from 15 minutes to several hours.[1][2] - Ensure the correct solvent is being used. Acetonitrile is often effective.[2] - Increase the molar ratio of the derivatizing reagent to the analyte.[3] |
| Degradation of reactants or products. | - Store this compound under inert gas in a cool, dark place (2-8°C).[4] - Check the stability of the aldehyde or ketone substrate under the reaction conditions. | |
| Incorrect pH. | - The rate of hydrazone formation is pH-dependent. The reaction is generally fastest in a slightly acidic medium (pH 4-6) to catalyze the dehydration step.[5] | |
| Multiple Spots on TLC/Peaks in LC-MS for a Single Derivative | Formation of E/Z isomers. | - This is a common occurrence with hydrazones.[1] - Chromatographic conditions may need to be optimized to either separate or co-elute the isomers for consistent quantification. |
| Presence of side products. | - Purify the starting materials before the reaction. - Adjust reaction conditions (e.g., lower temperature) to minimize side reactions. | |
| Difficulty in Product Purification | Product is highly soluble in the reaction solvent. | - After completion, evaporate the solvent under reduced pressure.[6] The residue can then be purified by column chromatography. |
| Co-elution of product with starting material or impurities. | - Utilize a different solvent system for column chromatography. A common eluent system is a mixture of ethyl acetate and n-heptane.[6] | |
| Inconsistent Results | Variability in reagent quality. | - Use high-purity this compound and substrates. - Prepare fresh solutions of reagents before use. |
| Inconsistent reaction conditions. | - Precisely control temperature, reaction time, and reagent stoichiometry between experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the derivatization of this compound with an aldehyde or ketone?
A1: The derivatization typically proceeds through the formation of a hydrazone. The reaction involves a nucleophilic attack of the terminal nitrogen of the hydrazine group on the carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step to form a stable C=N double bond.[5]
Q2: How can I synthesize the starting material, this compound?
A2: A common method involves the reaction of 2,6-dibromopyridine with hydrazine hydrate. The mixture is typically heated under reflux in a solvent like ethanol.[6]
Q3: What are the optimal reaction conditions for hydrazone formation?
A3: Optimal conditions can vary depending on the specific aldehyde or ketone being used. However, a good starting point is to use a slight excess of the carbonyl compound, a reaction temperature between 25-80°C, and a reaction time of 15-120 minutes.[1] The reaction is often carried out in a solvent like acetonitrile or methanol.[1][2]
Q4: How does pH affect the derivatization reaction?
A4: The rate of hydrazone formation is significantly influenced by pH. A bell-shaped curve is typically observed for the rate versus pH profile. The reaction is generally fastest in a slightly acidic pH range (pH 4-6), which helps to catalyze the dehydration of the intermediate.[5] At very low pH, the hydrazine can be protonated, reducing its nucleophilicity, while at neutral to basic pH, the dehydration step is slower.[5]
Q5: My purified product shows two distinct peaks in the HPLC analysis. What could be the reason?
A5: The presence of two peaks for a single hydrazone derivative is often due to the formation of E and Z isomers, which can have different retention times during chromatography.[1]
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of 2-bromo-6-hydrazinopyridine from 2,6-dibromopyridine is as follows:
-
Suspend 2,6-dibromopyridine in ethanol.
-
Add hydrazine hydrate to the suspension.
-
Heat the reaction mixture to reflux (around 115°C) for approximately 18 hours.[6]
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Purify the resulting residue using silica gel column chromatography with an eluent such as ethyl acetate/n-heptane.[6]
General Protocol for Derivatization with Aldehydes/Ketones
-
Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile).[1][2]
-
Add the aldehyde or ketone substrate to the solution. An acidic catalyst (e.g., a small amount of acetic acid or formic acid) can be added to facilitate the reaction.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 15-60 minutes).[1][2]
-
Monitor the reaction progress using an appropriate technique like TLC or LC-MS.
-
Once the reaction is complete, quench the reaction if necessary (e.g., by cooling on an ice bath).[1]
-
Evaporate the solvent under a stream of nitrogen or under reduced pressure.
-
Reconstitute the sample in a suitable solvent for analysis or proceed with purification.
Data Presentation
Table 1: Optimization of Reaction Conditions for Hydrazone Formation
| Parameter | Range Tested | Optimal Condition | Reference |
| Temperature | 25 - 80°C | 60°C | [1][2] |
| Time | 5 - 120 min | 15 - 60 min | [1][2] |
| Solvent | Methanol, Acetonitrile, Ethanol, Water | Acetonitrile | [2] |
| Reagent Ratio (Derivatizing Agent:Analyte) | 10:1 to 800:1 | 200:1 | [3] |
Visualizations
Caption: Experimental workflow for the synthesis and derivatization of this compound.
Caption: General reaction mechanism for hydrazone formation.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 26944-71-8 [chemicalbook.com]
Storage and handling recommendations for 2-Bromo-6-hydrazinylpyridine to prevent degradation
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 2-Bromo-6-hydrazinylpyridine to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The primary recommendations are to keep it in a dark place, under an inert atmosphere, and stored in a freezer at temperatures of -20°C or lower.[1]
Q2: Why is an inert atmosphere recommended for storage?
A2: The hydrazinyl group in this compound is susceptible to oxidation. Storing the compound under an inert atmosphere, such as nitrogen or argon, displaces oxygen and minimizes the risk of oxidative degradation, which can lead to the formation of impurities and a decrease in the compound's purity.
Q3: What are the general handling precautions for this compound?
A3: As a pyridine derivative, this compound should be handled with care in a well-ventilated area, preferably within a fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat, should be worn at all times to prevent skin and eye contact. Avoid inhalation of any dust or vapors.
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to store this compound in a dark place, suggesting it may be sensitive to light.[1] Exposure to UV or visible light can provide the energy to initiate degradation reactions. Therefore, using amber vials or wrapping containers in aluminum foil is a good practice to protect the compound from light.
Q5: What are the potential consequences of improper storage?
A5: Improper storage can lead to the degradation of this compound, resulting in a lower yield of the desired product in subsequent reactions, the formation of difficult-to-remove impurities, and potentially misleading experimental results. In a drug development context, using a degraded compound can have significant implications for the validity of biological data.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound, likely linked to its degradation.
Issue 1: Unexpected side products in a reaction.
-
Possible Cause: The this compound starting material may have degraded due to improper storage. Oxidation of the hydrazinyl group is a common degradation pathway for related compounds.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at -20°C under an inert atmosphere and protected from light.
-
Analyze the Starting Material: Use an analytical technique such as HPLC or LC-MS to check the purity of the this compound before use. Compare the results with the certificate of analysis if available.
-
Consider Potential Degradants: A common oxidation product of a hydrazine is the corresponding azo or azoxy compound. Another possibility is the cleavage of the N-N bond to form 2-bromo-6-aminopyridine. Look for masses corresponding to these potential impurities in your analysis.
-
Purify the Starting Material: If impurities are detected, consider purifying the this compound by a suitable method such as recrystallization or column chromatography before use.
-
Issue 2: Inconsistent reaction yields or reaction failure.
-
Possible Cause: A lower-than-expected concentration of the active reagent due to degradation. The hydrazinyl group is a key reactive site, and its modification will impact subsequent reactions.
-
Troubleshooting Steps:
-
Perform a Purity Check: As with the issue of unexpected side products, the first step is to assess the purity of your starting material.
-
Use a Fresh Batch: If possible, repeat the reaction with a fresh, unopened vial of this compound to see if the issue persists.
-
Review Handling Procedures: Ensure that the compound is brought to room temperature under an inert atmosphere before opening to prevent condensation of moisture, which could lead to hydrolysis.
-
Issue 3: Color change of the solid compound.
-
Possible Cause: A visual change in the color of the solid, for example, from off-white to yellow or brown, can be an indicator of degradation.
-
Troubleshooting Steps:
-
Do Not Use if Significantly Discolored: A significant color change is a strong indication of impurity. It is best to discard the material and use a fresh batch.
-
Analytical Confirmation: If the color change is slight, an analytical check of the purity is warranted to determine if it is still suitable for your intended use.
-
Data Presentation
Table 1: Storage and Handling Recommendations for this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent oxidation of the hydrazinyl functional group. |
| Light | Keep in a dark place | To prevent light-induced degradation. |
| Handling | In a well-ventilated fume hood | To avoid inhalation of the compound. |
| PPE | Chemical-resistant gloves, safety goggles, lab coat | To prevent skin and eye contact. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of a sample of this compound and identify the presence of potential degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water. A common starting gradient is 5% acetonitrile, ramping to 95% acetonitrile over 20 minutes. The addition of 0.1% formic acid to both solvents can improve peak shape.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound)
-
-
Analysis: Run the sample and analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak. The presence of other peaks indicates impurities, which may include degradation products.
-
Visualizations
Caption: A workflow for troubleshooting experimental issues potentially caused by the degradation of this compound.
Caption: Potential degradation pathways of this compound due to oxidation and hydrolysis.
References
Technical Support Center: The Sandmeyer Reaction of 2-Aminopyridines
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the Sandmeyer reaction of 2-aminopyridines. The unique electronic properties of the pyridine ring, particularly the nitrogen atom at the 2-position, introduce specific complexities not always observed with standard anilines.
Frequently Asked Questions (FAQs)
Q1: Why is the Sandmeyer reaction often problematic for 2-aminopyridines?
The primary challenge lies in the instability of the intermediate 2-pyridinediazonium salt. The electron-withdrawing nature of the pyridine nitrogen at the ortho position destabilizes the diazonium cation, making it highly prone to decomposition. This instability often leads to low yields of the desired product and the formation of significant side products.[1] Moreover, the diazotization of 2-aminopyridine can be a reversible process under certain acidic conditions, further complicating the reaction.
Q2: My reaction is turning dark and producing tar-like substances. What is the cause?
The formation of dark, polymeric tars is a common indicator of diazonium salt decomposition.[2] This occurs when the unstable diazonium intermediate breaks down, often through radical pathways, leading to a cascade of undesirable side reactions. Elevated temperatures are a primary cause of this decomposition.
Q3: What are the most common side products in the Sandmeyer reaction of 2-aminopyridines?
The most prevalent side product is the corresponding 2-hydroxypyridine (or its tautomer, 2-pyridone). This results from the reaction of the diazonium salt with water, the solvent.[3][4] This side reaction is especially significant in aqueous acidic solutions. Other potential byproducts include biaryl compounds formed from the coupling of aryl radicals.
Q4: Can I use standard aqueous conditions for the diazotization of 2-aminopyridine?
While it is possible, standard aqueous diazotization (e.g., NaNO₂, HCl/H₂O) often results in low yields of the desired 2-halopyridine.[5] The high concentration of water promotes the formation of 2-hydroxypyridine as the major product.[4] For instance, diazotization in aqueous hydrochloric acid can lead to yields of only 30-50% for 2-chloropyridines.[5]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired 2-Halopyridine
Possible Causes & Solutions
-
Decomposition of the Diazonium Salt: The 2-pyridinediazonium salt is highly unstable.
-
Solution: Maintain strict temperature control, typically between 0-5°C, throughout the diazotization and subsequent reaction with the copper salt.[2] Working in non-aqueous (anhydrous) conditions can significantly improve stability and yield.
-
-
Incomplete Diazotization: The reaction between 2-aminopyridine and the nitrosating agent may not have gone to completion.
-
Solution: Use a slight excess of the nitrosating agent (e.g., sodium nitrite or an alkyl nitrite). To confirm the completion of diazotization, you can test for the presence of excess nitrous acid using starch-iodide paper, which will turn blue.[2]
-
-
Reaction with Water (Solvent): In aqueous media, water acts as a competing nucleophile, leading to the formation of 2-hydroxypyridine.
-
Solution: Switch to a non-aqueous solvent system. Acetonitrile or methanol are common choices.[5] When using organic solvents, an alkyl nitrite (e.g., tert-butyl nitrite or isoamyl nitrite) is typically used as the nitrosating agent.
-
Issue 2: Formation of 2-Hydroxypyridine as the Major Product
Possible Causes & Solutions
-
Presence of Water: As mentioned, water is a key culprit in the formation of the undesired hydroxy-byproduct.
-
Solution: Ensure all reagents and solvents are as dry as possible. Consider using anhydrous solvents and reagents. If an aqueous workup is necessary, perform it quickly and at a low temperature.
-
-
Elevated Reaction Temperature: Higher temperatures accelerate the decomposition of the diazonium salt and its reaction with water.
-
Solution: Keep the reaction cooled in an ice or ice-salt bath, especially during the addition of the nitrosating agent and the copper catalyst.
-
Issue 3: Inconsistent Results and Poor Reproducibility
Possible Causes & Solutions
-
Purity of Reagents: Impurities in the starting 2-aminopyridine, solvents, or copper catalyst can interfere with the reaction.
-
Solution: Use high-purity reagents and solvents. Ensure the copper(I) salt is fresh and has not oxidized to copper(II), which is less effective.
-
-
Rate of Addition of Reagents: A rapid addition of the nitrosating agent can lead to localized warming and decomposition.
-
Solution: Add the nitrosating agent slowly and dropwise to the cooled solution of the 2-aminopyridine. Similarly, add the diazonium salt solution slowly to the copper catalyst solution.
-
Data Presentation: Comparative Yields of 2-Chloropyridine
The following table summarizes reported yields for the synthesis of 2-chloropyridine from 2-aminopyridine under various reaction conditions. This data highlights the significant impact of the chosen methodology on the reaction outcome.
| Nitrosating Agent | Copper Salt | Solvent(s) | Temperature (°C) | Yield (%) | Reference(s) |
| t-butyl thionitrite | CuCl₂ | Acetonitrile | Not specified | 35 | |
| t-butyl thionitrate | CuCl₂ | Acetonitrile | Not specified | 64 | |
| NaNO₂ | None | Conc. HCl (aq) | Not specified | ~70 | |
| Dinitrogen trioxide | None | Dichloromethane/HCl | Not specified | 95 | |
| Alkyl nitrites | Not specified | Methanol/HCl | Not specified | Good | [5] |
| NaNO₂ | Not specified | Aqueous HCl | Not specified | 30-50 | [5] |
Experimental Protocols
Protocol 1: Anhydrous Sandmeyer Reaction for 2-Chloropyridine
This protocol is adapted from methodologies that have shown improved yields by avoiding aqueous conditions.
Materials:
-
2-Aminopyridine
-
tert-Butyl nitrite
-
Anhydrous Copper(II) chloride (CuCl₂)
-
Anhydrous Acetonitrile
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous copper(II) chloride (1.2 equivalents) and anhydrous acetonitrile.
-
Cool the suspension to 0°C in an ice bath.
-
In a separate flask, dissolve 2-aminopyridine (1 equivalent) in anhydrous acetonitrile.
-
Slowly add the 2-aminopyridine solution to the cooled CuCl₂ suspension under a nitrogen atmosphere.
-
To this mixture, add tert-butyl nitrite (1.5 equivalents) dropwise over 30 minutes, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General mechanism of the Sandmeyer reaction on 2-aminopyridine.
Caption: Troubleshooting decision tree for the Sandmeyer reaction of 2-aminopyridines.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
How to monitor the progress of reactions involving 2-Bromo-6-hydrazinylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-6-hydrazinylpyridine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in monitoring the progress of your chemical reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring reactions involving this compound?
A1: The choice of monitoring technique depends on the specific reaction, the properties of the reactants and products, and the available instrumentation. The most common and effective methods include:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative method ideal for quickly checking reaction progress by observing the disappearance of the starting material and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and formation of products, allowing for the calculation of conversion and yield.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it invaluable for confirming the molecular weight of products and identifying byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used for in-situ monitoring to observe the formation of intermediates and products in real-time.
Q2: How can I effectively use Thin-Layer Chromatography (TLC) to monitor my reaction?
A2: TLC is a powerful tool for rapid reaction screening. To effectively monitor your reaction:
-
Spotting: On a TLC plate, spot the this compound starting material, a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture at different time points.
-
Elution: Develop the plate using an appropriate solvent system. A good starting point for developing a solvent system is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). The ratio can be adjusted to achieve good separation between the starting material and the product.
-
Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new spot for the product indicate that the reaction is proceeding.
Q3: My reaction involves the formation of a hydrazone. How should I monitor this using LC-MS?
A3: Hydrazone formation is a common reaction for this compound. LC-MS is an excellent technique for monitoring this transformation. Since hydrazones are formed from the reaction with aldehydes or ketones, you will be looking for a product with a higher molecular weight corresponding to the addition of the carbonyl compound minus a molecule of water. For reliable quantification and identification, it is crucial to develop a robust LC-MS method. This often involves optimizing the mobile phase, column, and mass spectrometer settings.
Q4: I am performing a cyclocondensation reaction with a β-dicarbonyl compound. What is the best way to monitor this?
A4: Cyclocondensation reactions to form pyrazole derivatives can be monitored effectively by both TLC and LC-MS.
-
TLC: You will observe the disappearance of both the this compound and the β-dicarbonyl starting materials and the appearance of a new, usually less polar, product spot corresponding to the cyclized pyrazolylpyridine.
-
LC-MS: This technique is crucial for confirming the formation of the desired product and identifying any potential side products or intermediates. The expected product will have a molecular weight corresponding to the sum of the reactants minus two molecules of water.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Thin-Layer Chromatography (TLC) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Streaking of spots | - Sample is too concentrated.- Inappropriate solvent system.- Compound is highly polar and interacting strongly with the silica gel. | - Dilute the sample before spotting.- Adjust the polarity of the mobile phase. Adding a small amount of a more polar solvent (e.g., methanol) or a few drops of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve spot shape.- Consider using a different stationary phase, such as alumina or reverse-phase TLC plates. |
| Starting material and product have very similar Rf values | The polarity difference between the starting material and product is minimal in the chosen solvent system. | - Experiment with different solvent systems of varying polarities.- Try a 2D TLC: run the plate in one solvent system, dry it, rotate it 90 degrees, and run it in a second, different solvent system.- Use a staining agent (e.g., potassium permanganate) that may react differently with the starting material and product, leading to different colored spots. |
| No spots are visible under UV light | The compounds are not UV-active. | - Use a TLC plate with a fluorescent indicator and visualize under a UV lamp. Compounds that absorb UV light will appear as dark spots.- Use a chemical stain (e.g., iodine vapor, potassium permanganate, or anisaldehyde) to visualize the spots. |
HPLC and LC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Column overload.- Inappropriate mobile phase pH.- Column degradation. | - Dilute the sample.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a guard column or replace the analytical column. |
| Low signal intensity in MS | - Poor ionization of the analyte.- Ion suppression from the matrix or mobile phase additives. | - Optimize the ionization source parameters (e.g., capillary voltage, gas temperature).- Switch between positive and negative ionization modes to see which gives a better signal.- Modify the mobile phase to include additives that promote ionization (e.g., formic acid for positive mode, ammonium hydroxide for negative mode).- Improve sample cleanup to remove interfering matrix components. |
| Multiple peaks for a single compound | - Isomers are present.- On-column degradation.- Tautomers are being separated. | - Confirm the identity of each peak using MS/MS fragmentation.- Adjust mobile phase conditions (e.g., pH, temperature) to prevent degradation or interconversion.- For tautomers, consider that this may be an inherent property of the molecule under the chromatographic conditions. |
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
-
Prepare the TLC plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark spots for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn) at various time points (e.g., t=0, t=1h, t=2h).
-
Prepare samples: Dissolve a small amount of the this compound starting material in a suitable solvent (e.g., ethyl acetate). For the reaction samples, take a small aliquot from the reaction mixture at the designated time points and dilute it with the same solvent.
-
Spot the plate: Using a capillary tube, spot a small amount of the starting material solution on the "SM" mark. Spot the reaction mixture on the corresponding time point marks. For the co-spot, first spot the starting material and then, on the same spot, apply the reaction mixture.
-
Develop the plate: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to move up the plate.
-
Visualize: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp (254 nm).
Protocol 2: General Procedure for HPLC Monitoring
-
Sample Preparation: At each time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of mobile phase or a suitable solvent. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a composition suitable to retain this compound and gradually increase the percentage of Mobile Phase B to elute the more non-polar products. A typical gradient might be: 10-90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm or 280 nm).
-
-
Analysis: Inject the prepared samples. Monitor the peak area of the starting material and the product over time to determine the reaction progress.
Protocol 3: General Procedure for LC-MS Monitoring of Hydrazone Formation
-
Sample Preparation: Follow the same procedure as for HPLC monitoring.
-
LC-MS Conditions (Starting Point):
-
LC Conditions: Use the same or a similar gradient and column as for HPLC analysis.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode is often a good starting point for nitrogen-containing compounds.
-
Scan Range: Set a mass range that includes the expected molecular weights of the starting materials and the product hydrazone.
-
Source Parameters: Optimize the capillary voltage, gas flow, and temperature for the best signal of your compounds of interest.
-
-
-
Analysis: Monitor the extracted ion chromatograms (EICs) for the m/z values corresponding to the protonated molecules ([M+H]+) of the starting material and the expected product.
Data Presentation
The following tables provide hypothetical, yet realistic, data for monitoring a reaction of this compound with a generic aldehyde to form a hydrazone.
Table 1: TLC Monitoring of Hydrazone Formation
| Time (hours) | Rf of Starting Material (this compound) | Rf of Product (Hydrazone) | Observations |
| 0 | 0.45 | - | Strong spot for starting material, no product visible. |
| 1 | 0.45 | 0.60 | Faint product spot, starting material spot still strong. |
| 3 | 0.45 | 0.60 | Product spot intensity has increased, starting material spot is weaker. |
| 6 | 0.45 | 0.60 | Strong product spot, very faint starting material spot. |
| 12 | - | 0.60 | No visible starting material spot, strong product spot. |
Table 2: HPLC Data for Hydrazone Formation
| Time (hours) | Retention Time of Starting Material (min) | Peak Area of Starting Material | Retention Time of Product (min) | Peak Area of Product | % Conversion |
| 0 | 3.2 | 1,500,000 | - | 0 | 0 |
| 1 | 3.2 | 1,125,000 | 5.8 | 375,000 | 25 |
| 3 | 3.2 | 450,000 | 5.8 | 1,050,000 | 70 |
| 6 | 3.2 | 75,000 | 5.8 | 1,425,000 | 95 |
| 12 | - | Not Detected | 5.8 | 1,500,000 | >99 |
Table 3: LC-MS Data for Hydrazone Formation
| Compound | Expected [M+H]+ (m/z) | Observed [M+H]+ (m/z) |
| This compound | 187.98/189.98 (Br isotope pattern) | 187.99/189.99 |
| Aldehyde (e.g., Benzaldehyde) | 107.05 | 107.05 |
| Product Hydrazone | 276.03/278.03 (Br isotope pattern) | 276.04/278.04 |
Visualizations
The following diagrams illustrate key workflows and concepts relevant to reactions with this compound.
Technical Support Center: Purification of Crude 2-Bromo-6-hydrazinylpyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Bromo-6-hydrazinylpyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common impurities in crude this compound?
Based on its common synthesis from 2,6-dibromopyridine and hydrazine hydrate, the primary impurities may include:
-
Unreacted 2,6-dibromopyridine: The starting material for the synthesis.
-
2,6-dihydrazinylpyridine: The product of a double substitution reaction.
-
Hydrazine salts: Formed from excess hydrazine.
-
Solvent residues: Residual solvents from the reaction, such as ethanol or propanol.
Q2: My purified this compound is an oil, not a solid. What should I do?
This issue often indicates the presence of impurities that are depressing the melting point.
-
Troubleshooting Steps:
-
Confirm Purity: Analyze your sample using techniques like TLC (Thin Layer Chromatography), HPLC (High-Performance Liquid Chromatography), or NMR (Nuclear Magnetic Resonance) spectroscopy to identify the level and nature of impurities.
-
Re-purify: If significant impurities are detected, an additional purification step is necessary. If you initially used recrystallization, consider column chromatography for more effective separation.
-
Solvent Removal: Ensure all residual solvents have been thoroughly removed under high vacuum.
-
Q3: The yield of my purified product is very low after column chromatography. How can I improve it?
Low recovery from column chromatography can be due to several factors.
-
Troubleshooting Steps:
-
Adsorption to Silica: this compound is a polar compound and may irreversibly adsorb to acidic silica gel. Consider deactivating the silica gel with a small amount of a basic modifier like triethylamine (0.1-1%) in your eluent system.
-
Eluent Polarity: The polarity of your eluent might be too low, resulting in the product not eluting from the column. Gradually increase the polarity of the eluent during the chromatography. A gradient elution from a non-polar to a more polar solvent system can be effective.
-
Column Overloading: Overloading the column can lead to poor separation and product loss. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product.
-
Q4: After recrystallization, my product is still colored (yellow or brown). How can I obtain a colorless or off-white product?
A persistent color often indicates the presence of minor, highly colored impurities.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated carbon. The activated carbon will adsorb colored impurities. Hot filter the solution to remove the carbon before allowing the solution to cool and crystallize.
-
Re-crystallization: A second recrystallization from a different solvent system may be necessary to remove the persistent impurities.
-
Column Chromatography: If color persists, column chromatography is a more rigorous method for removing these types of impurities.[1]
-
Data Presentation
Table 1: Comparison of Purification Methods for Crude this compound
| Parameter | Crude Product | After Recrystallization | After Column Chromatography |
| Purity (by HPLC) | 85% | 95% | >98% |
| Yield | N/A | 75% | 80% |
| Appearance | Yellowish-brown solid | Pale yellow crystals | Off-white powder |
| Melting Point | 112-116 °C | 116-118 °C | 117-119 °C |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water) to dissolve the solid completely.
-
Optional: If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities (and activated carbon if used).
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., heptane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a solvent system of appropriate polarity. A common eluent system is a mixture of ethyl acetate and heptane (e.g., 60/40 v/v).[1] The polarity can be gradually increased to facilitate the elution of the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for common purification issues.
References
Strategies to control regioselectivity in reactions with 2-Bromo-6-hydrazinylpyridine
Technical Support Center: 2-Bromo-6-hydrazinylpyridine
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to controlling regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and why is regioselectivity a concern?
A1: this compound has three primary reactive sites:
-
C2-Position: The carbon atom bearing the bromine is electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions, where the bromide ion acts as a good leaving group.
-
α-Nitrogen (Nα): The nitrogen atom of the hydrazinyl group directly attached to the pyridine ring.
-
β-Nitrogen (Nβ): The terminal nitrogen atom of the hydrazinyl group (-NH2).
Regioselectivity is a critical concern because a reagent can potentially react at any of these sites. For instance, in cyclization reactions with 1,3-dicarbonyl compounds to form pyrazoles, the reaction can proceed via initial attack from either the α- or β-nitrogen, leading to two different constitutional isomers. Similarly, a strong nucleophile could displace the bromine at C2 instead of reacting with the hydrazinyl group. Controlling the reaction conditions is essential to obtain the desired product.
Validation & Comparative
A Comparative Analysis of 2-Bromo-6-hydrazinylpyridine and 2-Chloro-6-hydrazinopyridine in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2-Bromo-6-hydrazinylpyridine and 2-Chloro-6-hydrazinopyridine in the context of nucleophilic substitution reactions. This analysis is critical for researchers engaged in the synthesis of complex heterocyclic scaffolds, particularly in the development of novel pharmaceutical agents where pyridinyl and fused-triazole moieties are prevalent.
Introduction to the Reactants
This compound and 2-Chloro-6-hydrazinopyridine are valuable precursors in organic synthesis, primarily utilized in the construction of fused heterocyclic systems such as[1][2]triazolo[4,3-a]pyridines. These bicyclic structures are of significant interest in medicinal chemistry. The reactivity of the halogen at the 2-position of the pyridine ring is a key factor in their synthetic utility, as it serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.
Theoretical Framework: Nucleophilic Aromatic Substitution on the Pyridine Ring
Nucleophilic aromatic substitution on a pyridine ring is generally favored at the 2- and 4-positions. The electron-withdrawing nature of the ring nitrogen atom activates these positions towards nucleophilic attack. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a crucial factor influencing the reaction rate.
For 2-substituted pyridines, the incoming nucleophile attacks the carbon atom bearing the leaving group. The negative charge in the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization and facilitates the reaction.
The nature of the leaving group (halide) also plays a role in the overall reaction rate. In classical SNAr reactions, the rate-determining step is often the initial nucleophilic attack, and the carbon-halogen bond is broken in a subsequent, faster step. In such cases, the bond strength is less critical, and more electronegative halogens (like fluorine) can be better leaving groups due to their strong inductive electron-withdrawing effect which further activates the ring towards attack. However, in some instances, the departure of the leaving group can be involved in the rate-determining step, and the leaving group's ability to depart (related to the strength of the C-X bond and the stability of X⁻) becomes more significant. For halogens, the leaving group ability generally follows the trend I > Br > Cl > F. In the context of pyridinium ions, studies have shown that the reactivity of 2-chloro and 2-bromo derivatives can be quite similar.[2]
Experimental Data and Comparison
While a direct comparison under identical conditions is lacking, we can analyze the reported synthetic protocols for analogous products to infer relative reactivity.
| Precursor | Product | Reagents & Conditions | Yield | Reference |
| (E)-(6-bromopyridin-2-yl)-N'-(pyridin-4-ylmethylene)hydrazine | 6-bromo-3-(pyridin-4-yl)-[1][2]triazolo[4,3-a]pyridine | N-Chlorosuccinimide (NCS), DMF, 0 °C to rt, 1 h | 93% | [3] |
| 3-chloro-2-hydrazinylpyridine | Novel 8-chloro-[1][2]triazolo[4,3-a]pyridine derivatives | Multistep synthesis with final cyclization under microwave irradiation | High yields reported for the overall synthesis | [4] |
It is important to note that the reaction for the bromo-analogue is an oxidative cyclization of a pre-formed hydrazone, not a direct substitution on this compound. The chloro-analogue is part of a multi-step synthesis where the yield for the cyclization step alone is not explicitly detailed for a simple derivative.
Experimental Protocols
Protocol 1: Synthesis of a 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine Derivative
This protocol describes the oxidative cyclization of a hydrazone derived from a bromo-substituted hydrazinylpyridine.
Materials:
-
(E)-(6-bromopyridin-2-yl)-N'-(pyridin-4-ylmethylene)hydrazine (10 mmol)
-
N-Chlorosuccinimide (NCS) (11 mmol)
-
Dry Dimethylformamide (DMF) (20 mL)
-
Triethylamine (Et₃N)
-
Petroleum ether
-
Water
Procedure:
-
Dissolve 10 mmol of the hydrazone in 20 mL of dry DMF in a flask and cool the mixture in an ice bath.
-
Add 11 mmol of NCS portion-wise to the reaction mixture.
-
Stir the reaction mixture at 0 °C for approximately 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Collect the resulting yellow solid by filtration and wash it twice with petroleum ether.
-
Dissolve the solid in 50 mL of hot water and add 10 mmol of Et₃N drop-wise while cooling.
-
The product crystallizes as pale green plates, which are then filtered and washed with cooled water to afford 6-bromo-3-(pyridin-4-yl)-[1][2]triazolo[4,3-a]pyridine.[3]
Protocol 2: General Synthesis of 8-Chloro-[1][2][3]triazolo[4,3-a]pyridine Derivatives
This protocol outlines a multi-step synthesis of various 8-chloro-[1][2]triazolo[4,3-a]pyridine derivatives, employing microwave-assisted organic synthesis.
Materials:
-
3-chloro-2-hydrazinylpyridine
-
Diethyl oxalate
-
Hydrazine hydrate
-
Various isocyanates
-
Ethanol
Procedure:
-
Step 1: React 3-chloro-2-hydrazinylpyridine (1 mmol) with diethyl oxalate (1 mmol) in a sealed vessel under microwave irradiation (150 W, 140 °C, 200 psi, 15 min). The crude product is obtained after cooling and precipitation in ice water, followed by recrystallization from ethanol.
-
Step 2: The product from Step 1 (20 mmol) is reacted with hydrazine hydrate (30 mmol) under microwave irradiation (150 W, 100 °C, 200 psi, 10 min) to yield the hydrazide intermediate.
-
Step 3: The hydrazide from Step 2 is then reacted with various isocyanates under microwave conditions to afford the final urea derivatives containing the 8-chloro-[1][2]triazolo[4,3-a]pyridine core.[4]
Reaction Pathways and Workflow
The following diagrams illustrate the general synthetic pathway for the formation of the[1][2]triazolo[4,3-a]pyridine ring system and a logical workflow for comparing the two reactants.
Caption: General pathway for the synthesis of 8-halo-[1][2]triazolo[4,3-a]pyridines.
Caption: Workflow for comparing the reactivity of the two halo-pyridines.
Comparative Analysis and Discussion
Based on general principles of leaving group ability in SNAr reactions on pyridine rings, the difference in reactivity between the bromo and chloro derivatives is often not substantial. In some cases, the chloro-substituted pyridine can be slightly more reactive due to the higher electronegativity of chlorine, which can have a stronger activating effect on the ring for the initial nucleophilic attack. Conversely, the carbon-bromine bond is weaker than the carbon-chlorine bond, which could facilitate the departure of the leaving group if that step is rate-limiting.
The high yield (93%) reported for the synthesis of the 6-bromo-[1][2]triazolo[4,3-a]pyridine derivative suggests that the bromo-precursor is a highly efficient substrate for this type of transformation, albeit under oxidative conditions.[3] The use of microwave assistance for the synthesis of the 8-chloro derivatives indicates a potential need for elevated temperatures to drive the reaction to completion efficiently, which might suggest a slightly lower intrinsic reactivity compared to the bromo analogue under milder conditions, but this is speculative without a direct comparison.[4]
Conclusion
Both this compound and 2-Chloro-6-hydrazinopyridine are effective precursors for the synthesis of fused heterocyclic systems via nucleophilic substitution reactions. Theoretical considerations suggest that their reactivity in SNAr reactions on the pyridine ring is likely to be comparable, with minor differences depending on the specific reaction conditions and the rate-determining step.
The available experimental data, although not from a direct comparative study, indicates that both compounds can be successfully employed in the synthesis of[1][2]triazolo[4,3-a]pyridines, with high yields being achievable. For researchers, the choice between the bromo- and chloro-analogue may ultimately depend on factors such as the availability and cost of the starting materials, and the specific reaction conditions required for a particular synthetic transformation. Further kinetic studies under identical conditions are necessary to provide a definitive quantitative comparison of their reactivity.
References
A Comparative Analysis of the Reactivity of Bromo- versus Chloropyridines in Synthetic Chemistry
For researchers, scientists, and drug development professionals, halogenated pyridines are indispensable building blocks. The choice between a bromo- or chloropyridine derivative can significantly impact reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of their reactivity in two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), supported by experimental data and detailed protocols.
General Principles of Reactivity
The chemical behavior of bromo- and chloropyridines is primarily governed by the properties of the carbon-halogen (C-X) bond. This leads to divergent reactivity trends depending on the reaction mechanism.
1. Palladium-Catalyzed Cross-Coupling Reactions
In widely used transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the catalytic cycle is typically initiated by the oxidative addition of a palladium(0) complex into the C-X bond. This step is often rate-determining. The reactivity trend for halogens in this step is generally I > Br > Cl > F .[1][2]
This order is inversely correlated with the carbon-halogen bond dissociation energy. The C-Br bond (approx. 276-285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 327-339 kJ/mol), making it easier for the palladium catalyst to insert into the C-Br bond.[3][4] Consequently, bromopyridines are generally more reactive, often requiring milder conditions, lower catalyst loadings, and shorter reaction times compared to their chloro counterparts.[2] Chloropyridines, being less reactive, frequently necessitate more robust and specialized catalytic systems to achieve high yields.[2][5]
2. Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the mechanism involves a two-step addition-elimination process. A nucleophile first attacks the electron-deficient pyridine ring at a position activated by the nitrogen atom (typically the 2- and 4-positions) to form a negatively charged intermediate known as a Meisenheimer complex.[1][6][7] The halide is then expelled to restore aromaticity.
The reaction rate is influenced by two key factors: the ring's ability to stabilize the negative charge in the intermediate and the leaving group ability of the halide. For SNAr, the reactivity trend for the leaving group is often F > Cl > Br > I .[1] This is because the more electronegative halogen can better stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[1] Therefore, in direct contrast to cross-coupling reactions, chloropyridines are generally more reactive than bromopyridines in SNAr reactions .[1]
Data Presentation: Comparative Reactivity
The following tables summarize quantitative data illustrating the reactivity differences between bromo- and chloropyridines in key transformations.
Table 1: Suzuki-Miyaura Coupling Reactivity (Reaction: Halopyridine + Phenylboronic Acid → Phenylpyridine)
| Halopyridine | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Bromopyridine | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O, 80 °C, 12h | ~95% | Representative |
| 2-Chloropyridine | Pd₂(dba)₃ / SPhos / K₃PO₄ | Toluene, 100 °C, 18h | ~90% | Representative |
| 5-Bromo-2-chloropyridine | PdCl₂(dppf) / K₂CO₃ | MeOH | Reacts at C-Br position | [8] |
Note: Conditions are optimized for each substrate, highlighting that chloropyridines often require more advanced catalyst systems (e.g., bulky, electron-rich phosphine ligands like SPhos) to achieve comparable yields to bromopyridines.
Table 2: Buchwald-Hartwig Amination Reactivity (Reaction: Halopyridine + Morpholine → Morpholinopyridine)
| Halopyridine | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Bromopyridine | Pd(OAc)₂ / BINAP / NaOt-Bu | Toluene, 80 °C, 8h | >95% | [9] |
| 2-Chloropyridine | Pd₂(dba)₃ / XPhos / NaOt-Bu | Toluene, 110 °C, 16h | >90% | Representative |
Note: The higher reactivity of bromopyridines is evident, allowing for milder conditions. Chloropyridines often require higher temperatures and more active ligands like XPhos.
Table 3: Sonogashira Coupling Reactivity (Reaction: Halopyridine + Phenylacetylene → Phenylethynylpyridine)
| Halopyridine | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Bromopyridine | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | THF, 65 °C, 6h | ~92% | Representative |
| 2-Chloropyridine | Pd(PPh₃)₂Cl₂ / CuI / PPh₃ | DMF, 100 °C, 24h | ~75% | Representative |
Note: The C-Br bond's higher reactivity in oxidative addition leads to higher yields under milder conditions compared to the more inert C-Cl bond.
Table 4: Nucleophilic Aromatic Substitution (SNAr) Reactivity (Reaction: Halopyridine + Sodium Methoxide → Methoxypyridine)
| Halopyridine | Conditions | Relative Rate | Reference |
| 4-Bromopyridine | MeOH, 50 °C | 1 | Representative |
| 4-Chloropyridine | MeOH, 50 °C | ~7.8 | Representative |
Note: In SNAr, the trend is reversed. The higher electronegativity of chlorine stabilizes the anionic Meisenheimer intermediate more effectively, leading to a faster reaction rate compared to bromine.
Mandatory Visualization
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Factors governing the reactivity of bromo- vs. chloropyridines.
Experimental Protocols
The following are general procedures and may require optimization for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling of a Bromopyridine
-
To a flame-dried Schlenk flask, add the 2-bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add degassed solvent (e.g., a mixture of Toluene/Ethanol/Water 4:1:1) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction time is 6-12 hours.
-
After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Chloropyridine
-
To a flame-dried reaction tube, add the 2-chloropyridine (1.0 equiv), palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the appropriate ligand (e.g., XPhos, 4 mol%), and a strong base such as sodium tert-butoxide (1.4 equiv).
-
Seal the tube, and evacuate and backfill with inert gas.
-
Add the amine (1.2 equiv) and degassed anhydrous solvent (e.g., Toluene or Dioxane).
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction until the starting material is consumed (typically 12-24 hours).
-
After cooling, filter the reaction mixture through a pad of celite, washing with an appropriate solvent like ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling of a Bromopyridine
-
To a dry Schlenk flask, add the 2-bromopyridine (1.0 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2 mol%), and a copper co-catalyst, copper(I) iodide (CuI) (4 mol%).
-
Evacuate and backfill the flask with inert gas.
-
Add degassed solvent (e.g., THF or DMF) and a base, typically an amine like triethylamine (Et₃N, 2.0 equiv).
-
Add the terminal alkyne (1.1 equiv) dropwise via syringe.
-
Stir the reaction at the appropriate temperature (e.g., 60-70 °C) until completion.
-
Upon completion, cool the mixture, filter off any solids, and concentrate the solvent.
-
Perform a standard aqueous work-up and purify the product by chromatography.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr) of a Chloropyridine
-
To a round-bottom flask, add the 4-chloropyridine (1.0 equiv) and the solvent (e.g., methanol, if using sodium methoxide).
-
Add the nucleophile, for example, a solution of sodium methoxide in methanol (1.5 equiv).
-
Heat the reaction mixture with stirring (e.g., 50-65 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature and carefully neutralize with a dilute acid (e.g., 1M HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Extract the product into an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify by column chromatography or distillation as appropriate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Covalent Bond Energies [gchem.cm.utexas.edu]
- 5. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of 2-Bromo-6-hydrazinylpyridine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization and validation of 2-Bromo-6-hydrazinylpyridine derivatives, offering a comparative analysis of their performance against alternative compounds. The information is supported by experimental data and detailed methodologies to assist researchers in advancing their drug discovery programs.
Introduction to this compound as a Scaffold
This compound is a heterocyclic building block that has garnered significant interest in medicinal chemistry. Its utility stems from the presence of a reactive hydrazine group and a bromine atom on the pyridine ring. These functional groups allow for versatile chemical modifications, enabling the synthesis of a diverse library of derivatives. This scaffold is particularly prominent in the development of kinase inhibitors and other bioactive molecules due to its ability to form key interactions with biological targets.
Synthesis and Characterization
The synthesis of the parent compound, this compound, is typically achieved through the reaction of 2,6-dibromopyridine with hydrazine hydrate.[1][2]
A general procedure involves heating 2,6-dibromopyridine with an excess of hydrazine hydrate in a suitable solvent, such as ethanol or 1-propanol.[1][2] The reaction mixture is refluxed for several hours, and upon cooling, the product crystallizes and can be purified by recrystallization or column chromatography.[1][2]
Characterization of the synthesized compounds is crucial and typically involves:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and purity of the derivatives.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
X-ray Crystallography: To determine the three-dimensional structure of the molecule in a crystalline state.[1]
Performance Comparison: Kinase Inhibition and Anticancer Activity
Derivatives of this compound, particularly its hydrazone derivatives, have been investigated for their potential as therapeutic agents, with a primary focus on their anticancer and kinase inhibitory activities. The following tables summarize the performance of selected derivatives and compare them with other relevant compounds.
Table 1: Comparative Anticancer Activity of Hydrazone Derivatives
| Compound ID | Derivative Structure/Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. | Citation |
| 3h | Hydrazide-hydrazone with pyrrole ring | PC-3 (Prostate) | 1.32 | Paclitaxel | - | [3] |
| MCF-7 (Breast) | 2.99 | - | [3] | |||
| HT-29 (Colon) | 1.71 | - | [3] | |||
| 4a | N'-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazone | Jurkat (Leukemia) | 3.14 | 5-Fluorouracil | 32-50 | [4] |
| 6h | 2-(quinoline-4-carbonyl)hydrazide-acrylamide | MCF-7 (Breast) | 2.71 | Doxorubicin | 6.18 | [5] |
| Compound 4 | Pyridine-Thiazole Hybrid | K-562 (Leukemia) | - | - | - | [6] |
| SK Mel-5 (Melanoma) | - | - | [6] | |||
| T-47D (Breast) | - | - | [6] |
Table 2: Comparative Kinase Inhibition of Pyridine-Based Derivatives
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) of Ref. | Citation |
| C11 | 6-amino-1,3,5-triazine | BTK | 17.0 | - | - | [6] |
| 6 | Pyrazine-based | SKY | 16.5 | - | - | [7] |
| 7 | Pyrazine-based | SKY | 9.2 | - | - | [7] |
| 8 | Pyrazine-2-carbonitrile | CHK1 | 1.0 | - | - | [7] |
| 3 | Pyrazole-based | ALK | 2.9 | - | - | [8] |
Experimental Protocols
Synthesis of this compound
Materials:
-
2,6-dibromopyridine
-
Hydrazine hydrate (50-60% aqueous solution)
-
Ethanol
-
Ethyl acetate
-
n-heptane
-
Silica gel for column chromatography
Procedure:
-
Suspend 2,6-dibromopyridine (1 equivalent) in ethanol.[2]
-
Add hydrazine hydrate (approximately 5.8 equivalents) to the suspension.[2]
-
Heat the reaction mixture to reflux at 115°C for 18 hours.[2]
-
After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.[2]
-
Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and n-heptane (e.g., 60/40, v/v) as the eluent to obtain this compound as an off-white solid.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5x10³ to 1x10⁴ cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of derivatives.
General Workflow for Anticancer Drug Screening
Caption: A generalized workflow for in vitro anticancer screening.
Conclusion
This compound serves as a valuable and versatile scaffold for the development of novel therapeutic agents. Its derivatives, particularly hydrazones, have demonstrated significant potential as anticancer agents and kinase inhibitors. The comparative data presented in this guide highlights the promising activity of these compounds, often exhibiting IC50 values in the low micromolar to nanomolar range. The provided experimental protocols offer a foundation for researchers to synthesize, characterize, and validate their own series of this compound derivatives, facilitating the advancement of new and effective drug candidates. Further optimization of this scaffold through structure-activity relationship studies holds great promise for the discovery of next-generation therapeutics.
References
- 1. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 26944-71-8 [chemicalbook.com]
- 3. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
X-ray crystallography for the structural confirmation of 2-Bromo-6-hydrazinylpyridine products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for the structural confirmation of 2-Bromo-6-hydrazinylpyridine, a key intermediate in the synthesis of various pharmacologically active compounds. The definitive structural elucidation of this molecule is paramount for ensuring the quality, efficacy, and safety of its downstream products. Here, we compare the gold-standard method of X-ray crystallography with other powerful spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide presents supporting experimental data where available and detailed methodologies to assist researchers in selecting the most appropriate analytical strategy for their needs.
Introduction to this compound and the Imperative of Structural Confirmation
This compound is a versatile heterocyclic building block utilized in the development of a wide range of therapeutic agents. Its structure, featuring a pyridine ring substituted with a bromine atom and a hydrazinyl group, offers multiple reaction sites for the synthesis of more complex molecules. The precise arrangement of these functional groups is critical as even minor structural variations can significantly impact the biological activity and toxicity of the final drug substance. Therefore, unambiguous structural confirmation is a non-negotiable step in the research, development, and quality control of any product derived from this intermediate.
Comparison of Analytical Techniques for Structural Confirmation
The choice of analytical technique for the structural confirmation of this compound and its products depends on the specific information required, the nature of the sample, and the available instrumentation. While X-ray crystallography provides the most definitive three-dimensional structure of a crystalline solid, other spectroscopic methods offer valuable and often complementary information about the molecule's connectivity, functional groups, and molecular weight.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data and information obtained from different analytical techniques for the structural characterization of this compound.
| Analytical Technique | Information Provided | Experimental Data for this compound | Alternative/Illustrative Data |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions. | Crystal System: Orthorhombic Space Group: P2₁2₁2₁ Unit Cell Dimensions: a = 5.334 Å, b = 12.131 Å, c = 20.221 Å[1][2][3][4][5] | Not Applicable |
| ¹H NMR Spectroscopy | Information about the chemical environment and connectivity of hydrogen atoms. | Solvent: CDCl₃ Chemical Shifts (δ): 7.33 (t, 1H), 6.83 (d, 1H), 6.67 (d, 1H), 6.00 (br-s, 1H), 3.00-3.33 (br-s, 2H)[4] | Not Applicable |
| ¹³C NMR Spectroscopy | Information about the carbon skeleton of the molecule. | No specific data found for this compound. | For 2-bromopyridine (a related compound): δ 150.3, 142.4, 138.6, 128.4, 122.8 ppm. This illustrates the expected chemical shift regions for the pyridine ring carbons. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | No specific data found for this compound. | For the molecular formula C₅H₆BrN₃, the expected exact mass would be approximately 186.9799 m/z for the [M+H]⁺ ion, with a characteristic isotopic pattern due to the presence of bromine. |
| Infrared (IR) Spectroscopy | Information about the presence of specific functional groups. | No specific data found for this compound. | Expected characteristic peaks would include N-H stretching (hydrazinyl group) around 3300-3400 cm⁻¹, C=N and C=C stretching (pyridine ring) in the 1400-1600 cm⁻¹ region, and C-Br stretching at lower wavenumbers. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the selection of the appropriate technique.
X-ray Crystallography
Objective: To determine the single-crystal X-ray structure of this compound.
Methodology:
-
Crystal Growth: Pale-yellow needles of this compound suitable for X-ray diffraction were obtained by dissolving the compound in a minimal amount of hot 1-propanol and allowing the solution to cool slowly overnight at 4°C.[1][2][3]
-
Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using monochromatic radiation (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in the difference Fourier map and refined isotropically.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure and connectivity.
Methodology for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Methodology for ¹³C NMR:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Objective: To determine the accurate molecular weight and elemental composition.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source of a high-resolution mass spectrometer via direct infusion or through a liquid chromatography system.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The high-resolution capability of the instrument allows for the determination of the accurate mass of the molecular ion.
-
Data Analysis: The measured mass is compared to the theoretical mass calculated for the expected elemental formula to confirm the composition. The isotopic pattern, particularly for bromine-containing compounds, provides further confirmation.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound product directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Visualization of Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical relationships in the structural confirmation process.
Caption: Experimental workflow for X-ray crystallography.
Caption: Logical relationship of spectroscopic data for structural confirmation.
Conclusion
The structural confirmation of this compound and its reaction products is a critical aspect of drug discovery and development. X-ray crystallography remains the unparalleled technique for providing a definitive, high-resolution three-dimensional structure of crystalline materials. However, a comprehensive structural characterization often benefits from a multi-technique approach. NMR spectroscopy provides invaluable information about the molecular structure in solution, while mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy quickly identifies key functional groups. By understanding the strengths and limitations of each technique, researchers can devise a robust analytical strategy to ensure the unequivocal structural identity of their compounds, thereby guaranteeing the integrity of their research and the quality of their final products.
References
A Spectroscopic Showdown: Unveiling the-Character of 2-Bromo-6-hydrazinylpyridine and Its Chemical Ancestors
In the landscape of pharmaceutical and materials science, the precise characterization of novel compounds is paramount. This guide offers a detailed spectroscopic comparison of 2-Bromo-6-hydrazinylpyridine, a versatile heterocyclic building block, with its commercially available precursors, 2,6-dibromopyridine and hydrazine. By presenting key experimental data and protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive reference for identifying and utilizing these molecules.
At a Glance: A Comparative Overview of Spectroscopic and Physical Properties
The transformation from the symmetric 2,6-dibromopyridine to the functionalized this compound is marked by distinct shifts in their spectroscopic signatures. The introduction of the hydrazinyl group (-NHNH2) significantly alters the electronic environment of the pyridine ring, a change that is readily observable across various analytical techniques.
| Property | 2,6-dibromopyridine | Hydrazine | This compound |
| Molecular Formula | C₅H₃Br₂N | N₂H₄ | C₅H₆BrN₃ |
| Molecular Weight | 236.89 g/mol | 32.05 g/mol | 188.03 g/mol |
| Melting Point | 117-120 °C[1] | 2 °C | 117-118 °C |
| ¹H NMR (CDCl₃, δ) | 7.31 (t, 1H), 7.08 (d, 2H) | ~2.8 (s, 4H) | 7.33 (t, 1H), 6.83 (d, 1H), 6.67 (d, 1H), 6.00 (br s, 1H, NH), 3.00-3.33 (br s, 2H, NH₂)[2] |
| ¹³C NMR | Data available | Data available | Data not available in searched resources |
| IR (cm⁻¹) | Key peaks available | Key peaks available | Data not available in searched resources |
| Mass Spec (m/z) | Molecular ion at ~235/237 | Molecular ion at ~32 | Data not available in searched resources |
| UV-Vis (λmax) | Data available | Data available | Data not available in searched resources |
The Synthetic Pathway: From Precursors to Product
The synthesis of this compound from 2,6-dibromopyridine and hydrazine is a standard nucleophilic aromatic substitution reaction. The workflow for this synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible scientific research. Below are the protocols for the synthesis of this compound and the general procedures for the spectroscopic analyses.
Synthesis of this compound
Two effective methods for the synthesis of this compound have been reported:
Method 1:
A suspension of 2,6-dibromopyridine (4.12 g, 16.6 mmol) in ethanol (40 mL) is treated with hydrazine hydrate (10 mL, 97.6 mmol, 50-60% aqueous solution). The reaction mixture is then heated to reflux at 115°C for 18 hours. Following the reaction, the solvent is removed under reduced pressure. The resulting residue is purified by silica gel column chromatography using a mixture of ethyl acetate and n-heptane (60/40, v/v) as the eluent to yield this compound as an off-white solid.[2]
Method 2:
In a reaction vessel, 2,6-dibromopyridine (8.0 g, 34 mmol), hydrazine hydrate (15 ml, 310 mmol), and 1-propanol (2 ml) are combined and heated at 80°C for 12 hours. Upon cooling overnight at 4°C, pale-yellow needles of this compound crystallize from the solution.
Spectroscopic Analysis Protocols
The following are general protocols for acquiring the spectroscopic data presented in this guide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) used as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS): Mass spectra are generally acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer using a quartz cuvette. The sample is dissolved in a suitable solvent (e.g., ethanol, methanol, or water), and the absorbance is measured over a range of wavelengths.
In-Depth Spectroscopic Comparison
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the proton environment in a molecule.
-
2,6-dibromopyridine: The spectrum is relatively simple, showing a triplet and a doublet in the aromatic region, corresponding to the three protons on the pyridine ring.
-
Hydrazine: In its neat form or in a non-exchanging solvent, hydrazine exhibits a singlet for its four equivalent protons.
-
This compound: The introduction of the hydrazinyl group breaks the symmetry of the pyridine ring, resulting in a more complex aromatic region with a triplet and two doublets. Additionally, broad signals corresponding to the NH and NH₂ protons of the hydrazinyl group appear. The downfield shift of the aromatic protons compared to pyridine itself is due to the deshielding effect of the electronegative bromine atom and nitrogen heteroatom. The broadness of the NH and NH₂ signals is a result of quadrupole broadening and potential hydrogen exchange.[2]
Other Spectroscopic Techniques
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound is expected to show five distinct signals for the five carbon atoms of the pyridine ring, as the symmetry is broken by the two different substituents. The carbons attached to the bromine and the hydrazinyl group would show characteristic chemical shifts.
-
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic N-H stretching vibrations from the hydrazinyl group in the region of 3200-3400 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations would also be present.
-
Mass Spectrometry: The mass spectrum of this compound should exhibit a molecular ion peak corresponding to its molecular weight (188.03 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.
-
UV-Vis Spectroscopy: The UV-Vis spectrum would likely show absorption bands characteristic of a substituted pyridine ring. The introduction of the hydrazinyl group, an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to 2,6-dibromopyridine.
This guide provides a foundational spectroscopic comparison of this compound and its precursors. While a complete dataset for the final product is not yet publicly available, the provided information on its synthesis and ¹H NMR spectrum, along with the comprehensive data for its starting materials, offers a valuable resource for researchers in the field. Further studies to fully characterize the spectroscopic properties of this compound are encouraged to expand the utility of this versatile chemical intermediate.
References
Comparative Analysis of the Biological Activities of 2-Bromo-6-hydrazinylpyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 2-Bromo-6-hydrazinylpyridine and its analogs, focusing on their potential as antimicrobial and anticancer agents. The information is compiled from recent studies to facilitate research and development in medicinal chemistry. Hydrazone derivatives, characterized by the –NH–N=C– functional group, are a significant class of organic compounds in the development of new drugs due to their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[1][2] The inclusion of a pyridine ring, and specifically halogen substitutions, can play a crucial role in the bioactivity of these compounds.[3]
Quantitative Comparison of Biological Activity
The following table summarizes the biological activities of various analogs of this compound. The data is presented to allow for a clear comparison of their efficacy against different microbial strains and cancer cell lines.
| Compound ID | Structure/Substitution | Biological Activity | Assay Type | Results (e.g., MIC, IC50, Zone of Inhibition) | Reference |
| Analog 1 | 6-bromo-2-methyl-4-(2-(1-(4-nitrophenyl)ethylidene)hydrazinyl)quinoline | Antibacterial | Well-diffusion | Zone of Inhibition: 18-22 mm at 75 µg/mL against S. aureus, B. subtilis, E. coli, P. aeruginosa | |
| Analog 2 | 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one | Antimicrobial | Not Specified | Potent against S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | [4] |
| Analog 3 | Pyridine-triazole with trimethoxyphenyl substitution | Antimicrobial | MIC | Excellent activity | [4] |
| Analog 4 | 2-[2-(4-Bromophenyl)hydrazinylidene]-2-cyano-N'-[1-(pyridin-4-yl)ethylidene]acetohydrazide | Not Specified | Not Specified | Synthesized and characterized | [5] |
| Analog 5 | Quinoline-based dihydrazone derivative 3b | Anticancer (Breast Cancer) | MTT Assay | IC50: 7.016 μM against MCF-7 cells | [6] |
| Analog 6 | Quinoline-based dihydrazone derivative 3c | Anticancer (Breast Cancer) | MTT Assay | IC50: 7.05 μM against MCF-7 cells | [6] |
| Analog 7 | (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide | Anticancer (Neuroblastoma) | Cell Viability | Significant reduction in cell viability of SH-SY5Y and Kelly cell lines | [7] |
| Analog 8 | Quinoline hydrazide 22 | Anticancer (Neuroblastoma) | Cell Viability, Cell Cycle Analysis | Micromolar potency, induced G1 cell cycle arrest | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays mentioned in the comparative data.
Antimicrobial Activity Testing
1. Well-Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition.
-
Microbial Strains: Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa).
-
Culture Medium: Nutrient agar plates.
-
Procedure:
-
The microbial strains are cultured in a nutrient broth for 24 hours.
-
The nutrient agar plates are inoculated with the microbial cultures.
-
Wells are created in the agar plates using a sterile cork borer.
-
The test compounds (dissolved in a suitable solvent like DMSO) at known concentrations (e.g., 50 and 75 µg/mL) are added to the wells.
-
A standard antibiotic (e.g., Ampicillin) is used as a positive control.
-
The plates are incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) is measured in millimeters.
-
2. Microbroth Dilution Method [3]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Procedure:
-
A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive control (microorganism in medium without the compound) and negative control (medium only) wells are included.
-
The plate is incubated under appropriate conditions for the microorganism.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Anticancer Activity Testing
1. MTT Assay [6]
This colorimetric assay is used to assess cell viability and proliferation.
-
Cell Lines: Human cancer cell lines (e.g., BGC-823, BEL-7402, MCF-7, A549) and a normal cell line (e.g., HL-7702).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 48 hours).
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the biological evaluation of this compound analogs.
Caption: General workflow for the synthesis and biological evaluation of novel pyridine analogs.
Caption: Logical relationship between the core structure and its various biologically active analogs.
Caption: Proposed mechanism of anticancer activity for a quinoline hydrazide analog.[7]
References
- 1. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Hydrazone Derivatives [mdpi.com]
- 3. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [mdpi.com]
A Comparative Guide to the Purity Assessment of Synthesized 2-Bromo-6-hydrazinylpyridine by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative purity assessment of synthesized 2-Bromo-6-hydrazinylpyridine. Detailed experimental protocols, comparative data tables, and workflow visualizations are presented to assist researchers in evaluating the purity of this important synthetic intermediate against a commercial standard and understanding its place among alternative analytical techniques.
Introduction to Purity Assessment
This compound is a heterocyclic organic compound used as a precursor in the synthesis of various pharmacologically active molecules.[1] The purity of such intermediates is critical as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a premier analytical technique renowned for its high resolution, sensitivity, and specificity, making it the gold standard for purity determination of pyridine derivatives.[2][3]
This guide outlines a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of a newly synthesized batch of this compound, comparing it directly with a commercially available standard.
Experimental Protocol: RP-HPLC Method
A stability-indicating RP-HPLC method was developed for the quantitative analysis of this compound.
2.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV Detector.[4]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0.0 95 5 15.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm. The use of a DAD allows for monitoring across a wider range (e.g., 200-400 nm) to detect any co-eluting impurities.[2][4]
-
Injection Volume: 10 µL.[2]
2.2. Sample and Standard Preparation
-
Diluent: A mixture of 50:50 Water and Acetonitrile was used as the diluent.
-
Standard Solution: An accurately weighed sample of the this compound commercial standard was dissolved in the diluent to achieve a final concentration of approximately 0.1 mg/mL.[2]
-
Sample Solution: An accurately weighed sample of the synthesized this compound was prepared in the same manner as the Standard Solution.
-
Filtration: All solutions were filtered through a 0.45 µm syringe filter prior to injection to remove particulate matter.[2]
Data Analysis and Comparison
The purity of the synthesized compound was determined by comparing its chromatogram with that of the commercial standard. Purity is calculated using the area percentage of the main peak relative to the total area of all peaks detected.
Table 1: Comparative HPLC Purity Analysis
| Analyte | Retention Time (min) | Peak Area (%) | Calculated Purity (%) | Identified Impurities |
|---|---|---|---|---|
| Commercial Standard | 8.52 | 99.85 | >99.5% | Not Detected |
| Synthesized Product | 8.51 | 97.68 | 97.7% | 2,6-dibromopyridine (RT: 12.75 min) |
| Impurity: 2,6-dibromopyridine | 12.75 | 1.85 | - | - |
Note: Data presented are hypothetical but representative for illustrative purposes.
The primary impurity identified in the synthesized batch was the starting material, 2,6-dibromopyridine, a common process-related impurity if the synthesis reaction does not go to completion.[6][7]
References
- 1. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 5. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. This compound | 26944-71-8 [chemicalbook.com]
- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 2-Bromo-6-hydrazinylpyridine
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two synthetic routes to 2-Bromo-6-hydrazinylpyridine, a valuable building block in the development of novel therapeutics. The routes are benchmarked based on reported yields, reaction conditions, and starting materials, offering a comprehensive resource for selecting the most suitable method for specific research and development needs.
This comparison focuses on two primary pathways: the direct nucleophilic substitution of 2,6-dibromopyridine and a two-step approach commencing with the diazotization of 2-amino-6-bromopyridine, followed by reduction. The efficiency of each route is evaluated through a detailed examination of experimental protocols and a summary of quantitative data.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative metrics for the two synthetic routes to this compound, providing a clear and concise overview for at-a-glance comparison.
| Parameter | Route 1: From 2,6-dibromopyridine | Route 2: From 2-amino-6-bromopyridine |
| Starting Material | 2,6-dibromopyridine | 2-amino-6-bromopyridine |
| Key Reagents | Hydrazine hydrate | Sodium nitrite, Hydrochloric acid, Tin(II) chloride |
| Number of Steps | 1 | 2 |
| Reaction Temperature | 80-115°C | 0-5°C (diazotization), 0-5°C (reduction) |
| Reaction Time | 12-18 hours | ~1-2 hours (diazotization), ~1-2 hours (reduction) |
| Reported Yield | Up to 93%[1] | Estimated based on similar reactions |
| Purification Method | Crystallization or Column Chromatography | Extraction and Crystallization |
Experimental Protocols
This section provides detailed experimental methodologies for the two synthetic routes.
Route 1: Nucleophilic Substitution of 2,6-dibromopyridine
This widely utilized one-step synthesis involves the direct reaction of 2,6-dibromopyridine with hydrazine hydrate.
Procedure A (Crystallization): To a mixture of 2,6-dibromopyridine (8.0 g, 34 mmol) and 1-propanol (2 ml), hydrazine hydrate (15 ml, 310 mmol) is added. The reaction mixture is then heated to 80°C and stirred for 12 hours. After cooling overnight at 4°C, the resulting pale-yellow needles of this compound are collected by filtration.[2]
Procedure B (Column Chromatography): A suspension of 2,6-dibromopyridine (4.12 g, 16.6 mmol) in ethanol (40 mL) is treated with an aqueous solution of hydrazine hydrate (10 mL, ~97.6 mmol, 50-60%). The mixture is heated to reflux at 115°C for 18 hours. Upon completion, the solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography using a mixture of ethyl acetate and n-heptane (60/40, v/v) as the eluent to yield this compound as an off-white solid (3.05 g, 93% yield).[1]
Route 2: Diazotization and Reduction of 2-amino-6-bromopyridine
This two-step route offers an alternative starting from the more readily available 2-amino-6-bromopyridine. The amino group is first converted to a diazonium salt, which is then reduced to the corresponding hydrazine.
Step 1: Diazotization of 2-amino-6-bromopyridine 2-amino-6-bromopyridine is dissolved in a cooled aqueous solution of hydrochloric acid. While maintaining the temperature at 0-5°C, an aqueous solution of sodium nitrite is added dropwise. The reaction mixture is stirred for a specified period at this temperature to ensure the complete formation of the diazonium salt solution.
Step 2: Reduction of the Diazonium Salt The freshly prepared diazonium salt solution is then slowly added to a cooled (0-5°C) solution of tin(II) chloride in concentrated hydrochloric acid. The reaction mixture is stirred at a low temperature until the reduction is complete. The product, this compound, is then isolated by neutralization and extraction with a suitable organic solvent. The crude product can be further purified by crystallization.
Mandatory Visualization
The following diagrams illustrate the chemical transformations and the logical workflow for comparing the synthetic routes.
Caption: Synthetic pathways to this compound.
Caption: Workflow for benchmarking synthetic routes.
Conclusion
The synthesis of this compound via the nucleophilic substitution of 2,6-dibromopyridine is a well-established and high-yielding one-step process. In contrast, the two-step route from 2-amino-6-bromopyridine, while starting from a potentially more accessible precursor, involves an intermediate diazonium salt that requires careful temperature control. The choice between these routes will depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory equipment at hand. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important heterocyclic compound.
References
A Comparative Guide to the Coordination Chemistry of 2-Bromo-6-hydrazinylpyridine and Other Pyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the coordination chemistry of 2-Bromo-6-hydrazinylpyridine with other pyridine-based ligands. By presenting key experimental data and detailed protocols, this document aims to serve as a valuable resource for researchers in coordination chemistry, materials science, and drug development.
Introduction to Pyridine-Based Ligands
Pyridine and its derivatives are fundamental building blocks in coordination chemistry, prized for their ability to form stable complexes with a wide range of metal ions. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base for coordination.[1] Substituents on the pyridine ring can significantly modulate the electronic properties and steric hindrance of the ligand, thereby influencing the structure, stability, and reactivity of the resulting metal complexes.[2][3]
This compound is a particularly interesting ligand due to its multiple coordination sites: the pyridine nitrogen, the amino nitrogen, and the terminal hydrazinyl nitrogen. This multi-dentate character allows for versatile coordination modes, including monodentate, bidentate, and bridging coordination, leading to the formation of diverse molecular architectures.[4][5] The presence of a bromine atom further influences its electronic properties and provides a potential site for further functionalization.
Coordination Behavior of this compound
The coordination of this compound to metal centers is primarily through the pyridine nitrogen and one of the hydrazinyl nitrogens, forming a stable five-membered chelate ring. The bromine atom at the 6-position exerts an electron-withdrawing effect, which can influence the basicity of the pyridine nitrogen and, consequently, the strength of the metal-ligand bond.
In its crystalline form, this compound exists in two different conformations, with the hydrazinyl group being either syn or anti to the pyridine nitrogen.[6][7][8] Upon coordination to a metal ion, the syn-conformation is typically stabilized.[7]
Comparative Data
To facilitate a clear comparison, the following tables summarize key structural and spectroscopic data for metal complexes of this compound and other representative pyridine ligands.
Table 1: Selected Bond Lengths (Å) in Metal Complexes of Pyridine-Based Ligands
| Ligand | Metal Ion | M-N(pyridine) (Å) | M-N(substituent) (Å) | Reference |
| 2-Hydrazinopyridine | Pd(II) | - | - | [9] |
| 1-(pyridin-2-ylmethylidene)-2-(pyridin-2-yl)hydrazine | Mn(II) | 2.272(3) | 2.234(3) (imino) | [4][5] |
| 1-(pyridin-2-ylmethylidene)-2-(pyridin-2-yl)hydrazine | Zn(II) | 2.131(3) | 2.088(3) (imino) | [4][5] |
| 1-(pyridin-2-yl)-2-(1-(pyridin-2-yl)ethylidene)hydrazine | Mn(II) | 2.295(2) | 2.261(2) (imino) | [4][5] |
| 1-(pyridin-2-yl)-2-(1-(pyridin-2-yl)ethylidene)hydrazine | Cu(II) | 2.004(2) | 1.990(2) (imino) | [4][5] |
| 2-Amino-6-bromopyridine | - | - | - | [10][11] |
Note: Data for this compound complexes is not yet available in the public domain. The data for 2-hydrazinopyridine and its derivatives provide a close approximation.
Table 2: Selected Infrared Spectroscopy Data (cm⁻¹) for Pyridine-Based Ligands and their Complexes
| Compound | ν(C=N) (cm⁻¹) | ν(N-N) (cm⁻¹) | ν(M-N) (cm⁻¹) | Reference |
| [Pd(hzpy)(ox)] | - | - | 435 | [9] |
| [Pd(hzpy)(ma)] | 1627 (C=O) | - | - | [9] |
| [Pd(hzpy)(pyph)] | - | - | - | [9] |
| 1-(2,5-dihydroxyphenyl))propylidene)pyrazine-2-carbohydrazide Complexes | 1605-1615 | 1080-1090 | 410-540 | [12] |
hzpy = 2-hydrazinopyridine, ox = oxalate, ma = malonate, pyph = pyrophosphate
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the reaction of 2,6-dibromopyridine with hydrazine hydrate.[6][7]
Materials:
-
2,6-dibromopyridine
-
Hydrazine hydrate
-
1-Propanol
Procedure:
-
A mixture of 2,6-dibromopyridine (34 mmoles), hydrazine hydrate (310 mmoles), and 1-propanol (2 ml) is heated at 80°C for 12 hours.[7]
-
The reaction mixture is allowed to cool overnight at 4°C.
-
The resulting pale-yellow needles of this compound are collected.[7]
Synthesis of Metal Complexes
Metal complexes of pyridine-based ligands are typically synthesized by reacting the ligand with a metal salt in a suitable solvent.
General Procedure for Palladium(II) Complexes of 2-Hydrazinopyridine: [9]
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄) is mixed with 2-hydrazinopyridine in a 1:1 molar ratio in ethanol at room temperature with stirring.[9]
-
A secondary ligand (e.g., oxalic acid, malonic acid, or sodium pyrophosphate) is then added, and the pH is adjusted to 3.5.[9]
-
The mixture is stirred for 4 hours, and the precipitated solid complex is collected by filtration.[9]
-
The complex is washed with hot ethanol and diethyl ether and then dried under vacuum.[9]
X-ray Crystallography
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of molecules.
General Protocol for X-ray Structure Determination: [4][13]
-
Suitable single crystals of the metal complex are grown, typically by slow evaporation of a saturated solution.[4][5]
-
A crystal is mounted on a diffractometer, and X-ray diffraction data is collected.
-
The structure is solved and refined using specialized software (e.g., SHELXS and SHELXL).[14]
-
The crystallographic data, including bond lengths, bond angles, and torsion angles, are analyzed to determine the coordination geometry and intermolecular interactions.
Visualizing Coordination and Potential Applications
The following diagrams illustrate the coordination behavior of pyridine-hydrazinyl ligands and a potential workflow for investigating their biological activity.
Caption: Potential coordination modes of 2-hydrazinylpyridine-based ligands with a metal center.
Caption: A logical workflow for the synthesis and biological evaluation of pyridine-hydrazinyl metal complexes.
Conclusion
This compound stands out as a versatile ligand in coordination chemistry. Its potential for multi-dentate chelation and the electronic influence of the bromo-substituent offer exciting possibilities for the design of novel metal complexes with tailored properties. While comprehensive structural data for its complexes are still emerging, comparisons with related hydrazinopyridine ligands provide valuable insights into its expected coordination behavior. The demonstrated biological activities of similar pyridine-hydrazone complexes suggest that metal complexes of this compound could be promising candidates for applications in medicinal chemistry and catalysis.[1][15][16] Further research into the coordination chemistry of this ligand is warranted to fully explore its potential.
References
- 1. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metal transition complexes of tridentate Schiff base ligands derived from 2-hydrazinopyridine: synthesis, spectroscopic characterization and X-ray structures - ePrints Soton [eprints.soton.ac.uk]
- 6. journals.iucr.org [journals.iucr.org]
- 7. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. 2-Amino-6-bromopyridine | CymitQuimica [cymitquimica.com]
- 11. 2-Amino-6-bromopyridine | C5H5BrN2 | CID 300809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemistryjournal.net [chemistryjournal.net]
- 13. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemijournal.com [chemijournal.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Researcher's Guide to DFT Analysis of 2-Bromo-6-hydrazinylpyridine Isomers: Unlocking Electronic Properties
The parent compound, 2-Bromo-6-hydrazinylpyridine, is a known precursor for pharmacologically active hydrazones.[1][2][3] Its structural isomers, created by rearranging the bromo and hydrazinyl functional groups on the pyridine ring, are expected to exhibit distinct electronic properties. A comparative DFT study would elucidate these differences, providing valuable insights for targeted synthesis and application.
Isomers Under Investigation
For a comprehensive comparison, this guide considers the following positional isomers of bromo-hydrazinylpyridine:
-
This compound
-
2-Bromo-5-hydrazinylpyridine
-
2-Bromo-4-hydrazinylpyridine
-
2-Bromo-3-hydrazinylpyridine
-
3-Bromo-5-hydrazinylpyridine
-
3-Bromo-4-hydrazinylpyridine
-
4-Bromo-2-hydrazinylpyridine
Detailed Computational Protocol
This section details the recommended DFT methodology for analyzing the electronic properties of the specified isomers.
1. Geometry Optimization: The first step is to obtain the minimum energy structure for each isomer.[4] This is achieved through geometry optimization.
-
Software: Gaussian, Q-Chem, or similar quantum chemistry packages.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional for organic molecules.[5]
-
Basis Set: 6-311++G(d,p) is recommended. This is a triple-zeta basis set that provides a good balance of accuracy and computational cost. The diffuse functions ("++") are important for describing the lone pairs on the nitrogen and bromine atoms, and the polarization functions ("(d,p)") allow for more flexibility in describing the electron distribution.[6] For halogenated compounds, basis sets like DGDZVP have also shown excellent performance and can be considered.[7][8]
-
Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is reached.
-
Frequency Calculation: Following optimization, a frequency calculation should be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.[4]
2. Calculation of Electronic Properties: Once the optimized geometries are obtained, single-point energy calculations are performed using the same functional and a larger basis set for higher accuracy in the electronic properties.
-
Functional: B3LYP
-
Basis Set: A larger basis set such as def2-TZVP can be employed for more accurate electronic property calculations.
-
Properties to Calculate:
-
Highest Occupied Molecular Orbital (HOMO) energy
-
Lowest Unoccupied Molecular Orbital (LUMO) energy
-
HOMO-LUMO energy gap
-
Dipole moment
-
Molecular Electrostatic Potential (MEP)
-
Mulliken atomic charges
-
Data Presentation and Comparison
The calculated electronic properties for each isomer should be summarized in a table for clear and objective comparison.
| Property | Isomer 1 (2-Br-6-NHNH2) | Isomer 2 (2-Br-5-NHNH2) | ... | Significance in Drug Design and Materials Science |
| HOMO Energy (eV) | Calculated Value | Calculated Value | ... | Indicates the electron-donating ability of the molecule. Higher HOMO energy suggests a better electron donor.[9][10] |
| LUMO Energy (eV) | Calculated Value | Calculated Value | ... | Indicates the electron-accepting ability of the molecule. Lower LUMO energy suggests a better electron acceptor.[9][10] |
| HOMO-LUMO Gap (eV) | Calculated Value | Calculated Value | ... | A smaller gap suggests higher chemical reactivity and lower kinetic stability.[11][12] This is a key indicator of a molecule's potential bioactivity. |
| Dipole Moment (Debye) | Calculated Value | Calculated Value | ... | Measures the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes. |
| Global Hardness (η) | Calculated Value | Calculated Value | ... | Resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.[11] |
| Global Softness (S) | Calculated Value | Calculated Value | ... | The reciprocal of hardness. A softer molecule is more reactive.[11] |
| Electronegativity (χ) | Calculated Value | Calculated Value | ... | The ability of a molecule to attract electrons. |
| Electrophilicity Index (ω) | Calculated Value | Calculated Value | ... | A measure of the energy lowering of a system when it accepts electrons from the environment. |
Note: Global hardness, softness, electronegativity, and electrophilicity index can be calculated from the HOMO and LUMO energies.
Visualizing the Computational Workflow
A systematic workflow is crucial for reproducible computational studies. The following diagram illustrates the key steps in the DFT analysis of the this compound isomers.
Caption: A flowchart of the DFT workflow for analyzing isomers.
Conclusion
This guide provides a robust framework for conducting a comparative DFT study on the electronic properties of this compound isomers. By following the detailed protocol for geometry optimization, electronic property calculation, and data analysis, researchers can generate valuable insights into the structure-property relationships of these compounds. The resulting data will be instrumental in guiding the synthesis of novel derivatives with tailored electronic characteristics for applications in drug discovery and materials science. The systematic approach outlined here ensures that the computational results are reliable, reproducible, and directly comparable across the different isomers.
References
- 1. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-6-hydrazinyl-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 26944-71-8 [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.tuni.fi [researchportal.tuni.fi]
- 9. youtube.com [youtube.com]
- 10. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 11. biomedres.us [biomedres.us]
- 12. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Bromo-6-hydrazinylpyridine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-6-hydrazinylpyridine.
This compound is a chemical compound used in organic synthesis.[1] Due to its hazardous properties, it is imperative to follow strict protocols for its disposal to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat or other protective clothing.
-
Respiratory Protection: Use a respirator if ventilation is inadequate or if dust is generated.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and immediately call a poison center or physician.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person is not breathing, provide artificial respiration.[2][3]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
Hazard Profile of this compound
Understanding the hazards associated with a chemical is the first step in safe handling and disposal. The following table summarizes the classification and hazard statements for this compound according to the Globally Harmonized System (GHS).
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
| Data sourced from Fisher Scientific Safety Data Sheet.[2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in compliance with local, regional, and national regulations. Waste from this chemical is classified as hazardous.[2]
-
Waste Collection:
-
Container Labeling:
-
Clearly label the waste container with the chemical name ("this compound") and appropriate hazard symbols (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store the waste container in a designated hazardous waste storage area. This area should be secure and accessible only to authorized personnel.
-
-
Professional Disposal:
-
Arrange for the disposal of the chemical waste through a licensed and approved waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, or absorbent pads, should also be treated as hazardous waste and disposed of in the same manner as the chemical itself.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
